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  • Product: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
  • CAS: 239791-63-0

Core Science & Biosynthesis

Foundational

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine chemical structure and properties

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine: Structure, Properties, and Synthetic Considerations Executive Summary: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a highly functionalized hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine: Structure, Properties, and Synthetic Considerations

Executive Summary: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in synthetic chemistry. Its polysubstituted pyridine core, featuring electron-donating (ethoxy) and electron-withdrawing (nitro, chloro, bromo) groups, creates a unique electronic landscape that enables diverse chemical transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this precise isomer in public literature, this document synthesizes information from closely related analogues to provide expert insights into its predicted properties, reactivity, potential synthetic pathways, and applications. The analysis focuses on the causal relationships between the molecule's structure and its chemical behavior, offering a predictive framework for its use in research and development.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to define its precise structure and fundamental identifiers. 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a complex pyridine derivative where each substituent plays a critical role in the molecule's overall character.

  • IUPAC Name: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

  • CAS Number: 239791-63-0 (Note: This CAS number corresponds to the isomer 5-Bromo-2-chloro-6-ethoxy-3-nitropyridine, highlighting the scarcity of data for the title compound).[1]

  • Molecular Formula: C₇H₆BrClN₂O₃

  • Molecular Weight: 281.49 g/mol .[2]

The spatial arrangement of the functional groups on the aromatic pyridine ring is visualized below.

Caption: Chemical structure of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine.

Physicochemical Properties: A Predictive Analysis

While direct experimental data is sparse, a reliable profile of the compound's physical properties can be extrapolated from computational models and data from closely related analogs. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.

PropertyPredicted Value / InformationSource / Rationale
Molecular Weight 281.49 g/mol Calculated from molecular formula.[2]
Exact Mass 279.92503 DaBased on the most abundant isotopes.[2]
Physical State Likely a yellow or off-white solidAnalogs such as 3-Bromo-2-chloro-5-nitropyridine are solids.
Topological Polar Surface Area (TPSA) 68.91 ŲCalculated based on the ethoxy, nitro, and pyridine nitrogen groups. TPSA is a key predictor of drug transport properties.
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5Estimated based on analogs; indicates moderate lipophilicity and likely poor solubility in water but good solubility in organic solvents like dichloromethane, ethyl acetate, and THF.
Rotatable Bond Count 2The C-O and O-C bonds of the ethoxy group.[2]
Hydrogen Bond Acceptors 4(N of pyridine, two O of nitro, O of ethoxy)
Hydrogen Bond Donors 0No acidic protons are present.

Scientific Integrity & Logic: Reactivity Profile

The synthetic utility of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine stems from the distinct reactivity conferred by each of its functional groups. The interplay of their electronic effects dictates the molecule's behavior in chemical reactions.

  • Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the strong electron-withdrawing nitro group at C5 and the halogen at C6. This electronic arrangement strongly activates the C6 position for NAS. The chloro atom at C6 is an excellent leaving group, readily displaced by nucleophiles such as amines, alkoxides, or thiolates. The ethoxy group at C2 is electron-donating and generally would not be displaced under typical NAS conditions.

  • Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at C3 and the chlorine atom at C6 serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira).[3] This allows for the strategic introduction of carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. The differential reactivity between C-Br and C-Cl bonds can potentially allow for selective, sequential couplings.

  • Reduction of the Nitro Group: The nitro group at C5 can be readily reduced to an amino group using standard conditions (e.g., Fe/AcOH, SnCl₂, or catalytic hydrogenation).[4] This transformation is fundamental in drug development, as the resulting aniline derivative is a key precursor for the synthesis of amides, ureas, and other heterocyclic systems.

  • Steric Hindrance: The ethoxy group at C2 and the bromine atom at C3 provide significant steric bulk around that face of the molecule. This steric hindrance can influence the regioselectivity of reactions, potentially directing incoming reagents to the less hindered C4 or C6 positions.

Reactivity_Map cluster_molecule Key Reactive Sites cluster_reactions Potential Transformations mol [Pyridine Ring] C3_Br C3-Br x_couple Cross-Coupling (Suzuki, etc.) C3_Br->x_couple C5_NO2 C5-NO₂ reduction Nitro Group Reduction C5_NO2->reduction C6_Cl C6-Cl C6_Cl->x_couple nas Nucleophilic Aromatic Substitution C6_Cl->nas Synthesis_Workflow target Target Molecule 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine step4 Step 4: Etherification Nucleophilic substitution of the 2-chloro group with sodium ethoxide. target->step4 intermediate3 Intermediate 3 3-Bromo-2,6-dichloro-5-nitropyridine step4->intermediate3 step3 Step 3: Chlorination/Sandmeyer Conversion of pyridone to chloride (e.g., POCl₃) or amine to chloride. intermediate3->step3 intermediate2 Intermediate 2 3-Bromo-6-chloro-5-nitro-pyridin-2-ol or 2-amino analogue step3->intermediate2 step2 Step 2: Bromination Regioselective bromination of the activated ring. intermediate2->step2 intermediate1 Intermediate 1 6-Chloro-5-nitropyridin-2-ol step2->intermediate1 step1 Step 1: Nitration Nitration of the starting pyridone. intermediate1->step1 start Starting Material 6-Chloro-pyridin-2-ol step1->start

Caption: A potential synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual guide based on analogous reactions. [4][5]Researchers must perform their own optimization and safety assessments.

  • Step 1: Nitration of 6-Chloro-pyridin-2-ol

    • Rationale: The pyridone starting material is commercially available. Nitration is a standard electrophilic aromatic substitution, which will be directed by the existing substituents.

    • Procedure:

      • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

      • Slowly add solid 6-Chloro-pyridin-2-ol in portions, ensuring the temperature remains below 10°C.

      • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until TLC or LC-MS indicates consumption of the starting material.

      • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

      • Collect the precipitated solid (Intermediate 1) by filtration, wash with cold water, and dry under vacuum.

  • Step 2: Bromination of 6-Chloro-5-nitropyridin-2-ol

    • Rationale: The pyridone ring is activated towards electrophilic substitution. Bromination will occur at the electron-rich C3 position.

    • Procedure:

      • Suspend Intermediate 1 in a suitable solvent such as acetic acid.

      • Add N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid dropwise at room temperature.

      • Heat the mixture to 60°C and stir for 4-6 hours.

      • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

      • Collect the solid (Intermediate 2), wash with water, and dry.

  • Step 3: Conversion of Pyridone to 2-Chloro Pyridine

    • Rationale: The hydroxyl group of the pyridone must be converted into a better leaving group (chloride) to enable the final etherification step. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation. [4] * Procedure:

      • Carefully add Intermediate 2 to phosphorus oxychloride (POCl₃) at 0°C.

      • Slowly heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-5 hours.

      • Cool the mixture to room temperature and cautiously pour it onto a slurry of ice and water.

      • Neutralize with a solid base (e.g., sodium carbonate) and extract the product (Intermediate 3) with an organic solvent like ethyl acetate.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

  • Step 4: Ethoxylation

    • Rationale: The final step is a nucleophilic aromatic substitution. The 2-chloro position is highly activated and will be selectively displaced by ethoxide over the 6-chloro position due to the electronic influence of the adjacent groups.

    • Procedure:

      • Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

      • Add a solution of Intermediate 3 in anhydrous ethanol to the sodium ethoxide solution at room temperature.

      • Stir the reaction for 1-3 hours, monitoring by TLC.

      • Quench the reaction by adding water and remove the ethanol under reduced pressure.

      • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the final product. Purify via recrystallization or column chromatography.

Applications in Research and Drug Development

Highly functionalized pyridines are privileged scaffolds in modern chemistry. The unique arrangement of reactive sites on 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine makes it a valuable building block for several high-value applications.

  • Pharmaceutical Development: This compound serves as a key intermediate for synthesizing complex molecules in drug discovery programs. [6]The amino group, generated from reducing the nitro group, is a common anchor point for building libraries of compounds to screen for biological activity against various targets, including kinases, proteases, and GPCRs. The field of medicinal chemistry relies on such versatile building blocks to accelerate the discovery of new therapeutic agents. [7]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the agrochemical industry utilizes substituted pyridines to develop new herbicides, insecticides, and fungicides. [8]The specific substitution pattern can be tuned to optimize biological activity, selectivity, and environmental persistence.

  • Materials Science: The compound's reactive handles can be used to incorporate it into larger polymer backbones or onto surfaces, creating materials with tailored electronic or optical properties.

Safety and Handling

Disclaimer: This information is based on analogs. A substance-specific Safety Data Sheet (SDS) must be consulted prior to handling.

Based on SDS information for structurally similar nitro-halo-pyridines, this compound should be handled with caution as it is likely to be hazardous. [1][9][10]

  • Primary Hazards:

    • Acute Toxicity (Oral): May be toxic or harmful if swallowed. [9][11] * Skin Irritation: Causes skin irritation. [10][12] * Eye Damage/Irritation: Causes serious eye damage or irritation. [9][12]

  • Handling Precautions:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.

      • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

      • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

References

  • 3-Bromo-2-chloro-5-nitropyridine | C5H2BrClN2O2. PubChem. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. IndiaMART. [Link]

  • 3-bromo-2-chloro-6-methylpyridine | C6H5BrClN. PubChem. [Link]

  • 74919-31-6 | 3-bromo-2-ethoxy-5-nitropyridine. Chembon. [Link]

  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine. MySkinRecipes. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

Sources

Exploratory

A Technical Guide to Polysubstituted Nitropyridine Derivatives: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of polysubstituted nitropyridine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of polysubstituted nitropyridine derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for leveraging these versatile compounds in research and development.

Introduction: The Significance of the Nitropyridine Scaffold

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Its presence in numerous natural products, including vitamins and alkaloids, underscores its biological importance.[2] The introduction of a nitro (NO₂) group to this heterocyclic system dramatically alters its electronic properties and chemical reactivity, transforming it into a highly versatile synthetic intermediate.[1]

The strongly electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), making it a valuable precursor for a wide range of functionalized molecules.[1] This activation, coupled with the nitro group's own susceptibility to reduction, opens up numerous pathways for creating diverse molecular architectures with significant biological activities.[1][3][4][5] Polysubstituted nitropyridines have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-neurodegenerative properties.[3][4][5][6]

Synthetic Strategies for Polysubstituted Nitropyridines

The synthesis of polysubstituted nitropyridines can be broadly categorized into two main approaches: the direct nitration of a pre-existing substituted pyridine ring and the construction of the nitropyridine ring from acyclic precursors.

Direct Nitration of Substituted Pyridines

Direct nitration of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which is further deactivated by the acidic conditions of nitration.[7] However, several methods have been developed to achieve this transformation.

One effective method involves the reaction of pyridine or its derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion.[7][8][9][10][11] Subsequent reaction with sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) in water yields the 3-nitropyridine.[7][8][9][10][11] This reaction does not proceed via a typical electrophilic aromatic substitution but rather through a[1][12] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring.[7][9][10][11]

Experimental Protocol: Nitration of Pyridine using Dinitrogen Pentoxide

Objective: To synthesize 3-nitropyridine from pyridine.

Materials:

  • Pyridine

  • Dinitrogen pentoxide (N₂O₅)

  • Dichloromethane (or another suitable organic solvent)

  • Sodium bisulfite (NaHSO₃)

  • Methanol

  • Water

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve pyridine in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of dinitrogen pentoxide in dichloromethane to the cooled pyridine solution. A slurry will form.

  • In a separate beaker, prepare a solution of sodium bisulfite in a methanol/water mixture (e.g., 3:1 v/v).

  • Pour the slurry containing the N-nitropyridinium salt into the sodium bisulfite solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup to isolate the crude product.

  • Purify the 3-nitropyridine by column chromatography or recrystallization.

Causality: The formation of the N-nitropyridinium intermediate is crucial as it activates the pyridine ring for the subsequent nucleophilic attack by the bisulfite ion. The[1][12] sigmatropic rearrangement is a concerted pericyclic reaction that is thermodynamically driven to form the more stable C-nitro isomer.

Synthesis from Acyclic Precursors and Ring Transformations

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing polysubstituted pyridine rings.[13] The Hantzsch pyridine synthesis, for instance, can be adapted to produce nitropyridine derivatives.[3]

Another powerful strategy involves the three-component cyclocondensation of nitroacetone, triethyl orthoformate, and various enamines to yield 5-nitro-1,4-dihydropyridines.[14] These intermediates can then be aromatized to the corresponding 5-nitropyridines.[14]

Ring transformation reactions provide another avenue to nitropyridines. For example, 1-methyl-3,5-dinitro-2-pyridone can react with ketones or aldehydes in the presence of ammonia to afford 3-nitropyridines.[15]

Logical Workflow for Synthesis from Acyclic Precursors

G Acyclic_Precursors Acyclic Precursors (e.g., Nitroacetone, Enamines) MCR Multicomponent Reaction (e.g., Hantzsch Synthesis) Acyclic_Precursors->MCR Dihydropyridine 1,4-Dihydropyridine Intermediate MCR->Dihydropyridine Aromatization Aromatization (e.g., NaNO2/AcOH) Dihydropyridine->Aromatization Nitropyridine Polysubstituted Nitropyridine Aromatization->Nitropyridine

Caption: Synthesis of nitropyridines from acyclic precursors.

Key Reactions and Functionalization of Nitropyridines

The presence of the nitro group governs the reactivity of the pyridine ring, enabling a variety of useful transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. This allows for the displacement of good leaving groups, such as halides, by a wide range of nucleophiles.[1]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism Reactant Nitropyridine with Leaving Group (LG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-) Product Substituted Nitropyridine Meisenheimer->Product - LG- Leaving_Group Leaving Group (LG-)

Caption: The addition-elimination mechanism of SNAr reactions.

A common application of SNAr on nitropyridines is the displacement of a halide.[1] For example, 2-chloro-5-nitropyridine is a versatile starting material for the synthesis of insecticides and herbicides through nucleophilic substitution of the chlorine atom.[3]

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic rings like nitropyridines.[1][16] This reaction involves the reaction of a nitroarene with a carbanion bearing a leaving group at the α-position. The process consists of the formation of a Meisenheimer-type adduct followed by base-induced β-elimination.[16]

VNS allows for the introduction of alkyl, aminomethyl, and other functional groups onto the nitropyridine ring at positions activated by the nitro group.[9][16]

Reduction of the Nitro Group

One of the most synthetically valuable reactions of nitropyridines is the reduction of the nitro group to an amino group.[1] The resulting aminopyridines are crucial building blocks in the pharmaceutical industry.[1] A variety of methods are available for this reduction, including catalytic hydrogenation (e.g., with Pd/C) and the use of metals in acidic media (e.g., Fe/HCl).[1] The choice of reducing agent is often dependent on the presence of other functional groups in the molecule.[1]

Table 1: Common Reagents for the Reduction of Nitropyridines to Aminopyridines

Reducing AgentConditionsSubstrate ExampleProduct Example
Pd/C, H₂Methanol, Room Temperature4-Nitropyridine4-Aminopyridine
Fe, NH₄ClEthanol/Water, Reflux3-Substituted-2-nitropyridines3-Substituted-2-aminopyridines[1]
Fe, HClAqueous2-Nitropyridine2-Aminopyridine[1]
Na₂S₂O₄Not specified2-Chloro-5-nitropyridine5-Amino-2-chloropyridine[1]

Applications in Drug Discovery and Materials Science

Polysubstituted nitropyridines are not only versatile synthetic intermediates but also exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Medicinal Chemistry Applications
  • Anticancer Activity: Nitropyridine derivatives have shown cytotoxic potential against various cancer cell lines.[6] The nitro group is believed to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[6] For instance, certain nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and evaluated as potent anticancer agents.[3][4]

  • Antimicrobial and Antifungal Activity: Several nitropyridine derivatives have demonstrated significant antimicrobial and antifungal properties.[6][8] For example, compounds structurally related to 2-bromo-5-fluoro-3-nitropyridine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis.[6]

  • Enzyme Inhibition: Polysubstituted nitropyridines have been investigated as inhibitors of various enzymes. For example, certain derivatives have been synthesized as potent Janus kinase 2 (JAK2) inhibitors, which are relevant in cancer therapy.[3] Others have been evaluated as urease inhibitors for the potential treatment of gastric diseases.[3]

Agrochemicals

The biological activity of nitropyridines extends to agrochemical applications. Various derivatives have been synthesized and tested as potential herbicides and insecticides.[3][17]

Materials Science

Beyond biological applications, pyridine derivatives are in demand in materials science.[3][4] They are used as dyes and in the production of new materials.[12]

Conclusion

Polysubstituted nitropyridine derivatives represent a class of compounds with immense synthetic utility and a broad spectrum of applications. The presence of the nitro group not only imparts unique electronic properties but also provides a handle for a wide array of chemical transformations. The ability to fine-tune the substitution pattern on the pyridine ring allows for the modulation of their biological and physical properties, making them highly valuable scaffolds in drug discovery, agrochemicals, and materials science. A thorough understanding of their synthesis and reactivity is paramount for researchers aiming to exploit the full potential of these versatile molecules.

References

  • CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES - FAO AGRIS.
  • Nitropyridines, Their Synthesis and Reactions - ResearchGate.
  • Exploring the Biological Activity of Nitropyridine Derivatives.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda.
  • Reactivity of the nitro group on a pyridine ring - Benchchem.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF.
  • Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PubMed.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate.
  • Nitropyridines, Their Synthesis and Reactions - Sci-Hub.
  • Synthesis and biological activity of polysubstituted pyridines | Request PDF - ResearchGate.
  • Novel synthesis of 3-substituted pyridines from pyridine | Journal of the American Chemical Society.
  • Nitropyridines: Synthesis and reactions - ResearchGate.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC.
  • Synthesis and Functionalization of 3-Nitropyridines.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing).
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.

Sources

Foundational

Melting point and boiling point data for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

An In-depth Technical Guide on the Melting and Boiling Point of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the physic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Melting and Boiling Point of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physicochemical properties, specifically the melting and boiling points, of the substituted pyridine derivative, 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine. As a compound of interest in synthetic chemistry, particularly for pharmaceutical and agrochemical research, a thorough understanding of its physical constants is crucial for its purification, handling, and application. This document notes the current absence of experimentally determined melting and boiling point data in publicly accessible literature. Consequently, this guide provides a comprehensive framework for researchers, beginning with a predictive analysis based on the known properties of structurally analogous compounds. We delve into the underlying principles that govern these physical properties in related molecules to establish a reasoned estimation. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of both melting and boiling points, emphasizing the causality behind procedural choices to ensure accuracy and reproducibility. Safety protocols, derived from data on similar chemical entities, are also discussed to ensure safe laboratory practice. This document is designed to serve as a practical and authoritative resource for scientists working with this compound and its derivatives.

Introduction to 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Chemical Identity and Structure

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a polysubstituted aromatic heterocycle. The pyridine ring is highly functionalized with electron-withdrawing groups (nitro, chloro, bromo) and an electron-donating group (ethoxy), making it a versatile intermediate for further chemical modification. The unique electronic and steric environment of the substituents dictates its reactivity and physicochemical properties.

The structure and basic chemical information are provided below:

  • IUPAC Name: 3-bromo-6-chloro-2-ethoxy-5-nitropyridine

  • Molecular Formula: C₇H₆BrClN₂O₃

  • Molecular Weight: 281.49 g/mol

  • CAS Number: 239791-63-0

Significance and Potential Applications

While specific applications for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine are not extensively documented, its structural motifs are prevalent in molecules of significant biological and material interest. Substituted nitropyridines are foundational building blocks in medicinal chemistry and agrochemistry.[1] The presence of bromo and chloro substituents provides reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions, allowing for the construction of complex molecular architectures.[2][3] These compounds often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anti-cancer agents and antibiotics, as well as herbicides and pesticides.[2][4]

Physicochemical Properties: Current Data and Predictive Analysis

A thorough search of scientific databases and chemical supplier catalogs reveals that the experimental melting and boiling points for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine have not been publicly reported. The available data is summarized in Table 1.

Table 1: Known Physicochemical Properties of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
PropertyValueSource
Purity 98%[5]
Storage Temp. 2-8°C[5]
InChI Key CWHWJTJXTWUGGS-UHFFFAOYSA-N[5]

To provide a scientifically grounded estimate for these missing values, we can analyze the experimentally determined melting and boiling points of structurally similar compounds. This comparative approach allows for an informed prediction based on the contributions of different functional groups.

Analysis of Structurally Related Compounds

The melting and boiling points of several related substituted pyridines are presented in Table 2. These analogues were selected based on the presence of similar substituents (bromo, chloro, nitro, and alkyl/alkoxy groups) on the pyridine core.

Table 2: Melting and Boiling Points of Structurally Analogous Compounds
Compound NameStructureMelting Point (°C)Boiling Point (°C)
3-Bromo-2-chloro-6-methyl-5-nitropyridine C₆H₄BrClN₂O₂93296
3-Bromo-2-chloro-5-nitropyridine C₅H₂BrClN₂O₂66 - 70Not Available
5-Bromo-2-chloro-3-nitropyridine C₅H₂BrClN₂O₂64 - 69Not Available
2-Bromo-6-chloro-3-nitropyridine C₅H₂BrClN₂O₂Not Available277.2 ± 35.0
3-Bromo-6-chloro-2-methylpyridine C₆H₅BrClN4784 (@ 2 mmHg)
Factors Influencing Melting and Boiling Points

The physical properties of these molecules are dictated by intermolecular forces. Key factors include:

  • Molecular Weight: Generally, an increase in molecular weight leads to higher melting and boiling points due to stronger van der Waals forces. The target compound (281.49 g/mol ) is heavier than the analogues listed, suggesting its boiling point will be relatively high.

  • Polarity and Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar, leading to significant dipole-dipole interactions. The arrangement of the polar C-Cl, C-Br, and C-NO₂ bonds creates a large molecular dipole, which should result in a higher boiling point compared to less substituted pyridines.[6]

  • Molecular Symmetry and Crystal Packing: The melting point is highly sensitive to how well a molecule packs into a crystal lattice. Symmetrical molecules tend to have higher melting points. The substitution pattern on 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is asymmetric, which may lead to less efficient crystal packing compared to a more symmetrical analogue.

  • Substituent Effects:

    • Ethoxy vs. Methyl Group: The target compound has an ethoxy group (-OCH₂CH₃) at the 2-position, while "3-Bromo-2-chloro-6-methyl-5-nitropyridine" has a methyl group (-CH₃). The ethoxy group is larger and more polarizable, which would typically increase the boiling point.

    • Absence of Hydrogen Bonding: The molecule lacks hydrogen bond donors, so this strong intermolecular force will not be a contributing factor.

Predicted Melting and Boiling Point Range

Based on the data from its analogues, we can make the following predictions:

  • Melting Point: The presence of the ethoxy group instead of a methyl group might slightly disrupt crystal packing. However, the overall high polarity and molecular weight suggest a solid state at room temperature. A reasonable estimate for the melting point would be in the range of 70-100°C .

  • Boiling Point: The boiling point of 3-Bromo-2-chloro-6-methyl-5-nitropyridine is 296°C.[7] Given the higher molecular weight and greater polarizability of the ethoxy group in the target compound, its boiling point is predicted to be above 300°C at atmospheric pressure. It is also likely that the compound may decompose at its atmospheric boiling point, a common characteristic of complex, highly functionalized organic molecules.

Experimental Determination of Melting Point

The melting point of a crystalline solid is an excellent indicator of purity.[8] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range.

Capillary Method Protocol

This is the most common and accurate method for determining the melting point of a solid organic compound.[9][10]

Methodology:

  • Sample Preparation: Place a small amount of the dry, crystalline 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine onto a clean, dry watch glass. Crush the sample into a fine powder using a spatula.

  • Capillary Tube Loading: Tap the open end of a melting point capillary tube into the powder. A small amount of sample (1-2 mm height) should enter the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying lens.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C per minute) to find an approximate melting range. This saves time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid. The melting range is T₁ - T₂.[11]

  • Repeat: For accuracy, perform at least two determinations.

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry Sample B Load Capillary Tube (1-2 mm height) A->B C Insert into Apparatus B->C D Rapid Heating (Find Approx. MP) C->D Optional E Slow Heating (1-2°C/min near MP) C->E D->E F Record T1 (First liquid drop) E->F G Record T2 (Completely liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][12] For small research quantities, a micro boiling point determination is the most efficient method.

Micro Boiling Point (Siwoloboff Method) Protocol

This method is ideal as it requires only a small amount of the sample.

Methodology:

  • Sample Preparation: Add a few drops of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine into a small diameter test tube (fusion tube), enough to create a 1-2 cm column of liquid.

  • Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place the capillary tube, sealed end up, into the fusion tube containing the sample.[1][13]

  • Apparatus Setup: Attach the fusion tube assembly to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Suspend the thermometer and tube assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block).[13]

  • Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary.

  • Data Recording: Turn off the heat and allow the bath to cool slowly. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point. At this temperature, the vapor pressure inside the capillary equals the atmospheric pressure.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Workflow for Micro Boiling Point Determination

BoilingPointWorkflow A Place Sample in Fusion Tube B Insert Sealed Capillary (Sealed end up) A->B C Attach to Thermometer B->C D Heat in Bath C->D E Observe Rapid Bubbles D->E F Cool Slowly E->F G Record Temperature (Liquid enters capillary) F->G H Report Boiling Point (& Atmospheric Pressure) G->H

Caption: Workflow for Micro Boiling Point (Siwoloboff Method).

Safety and Handling

No specific safety data sheet (SDS) for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is widely available. Therefore, a conservative approach based on the hazards of structurally similar compounds is required.

Hazard Analysis
  • Analogous compounds like 3-Bromo-2-chloro-6-methyl-5-nitropyridine and other nitropyridines are classified as acutely toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[14][15][16]

  • GHS Hazard Statements (Inferred): H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[14][15]

  • Heating may produce toxic fumes, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas.[17]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Skin and Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Work in a well-ventilated fume hood. Avoid creating dust or aerosols.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, consistent with the supplier recommendation of 2-8°C.[5][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

While experimentally determined values for the melting and boiling points of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine are not currently found in the literature, a predictive analysis based on structural analogues suggests a melting point in the range of 70-100°C and a boiling point exceeding 300°C. This guide provides robust, step-by-step protocols for the experimental determination of these crucial physicochemical properties, enabling researchers to accurately characterize this versatile synthetic intermediate. Adherence to the outlined safety procedures, derived from related compounds, is essential for safe handling and use in the laboratory.

References

  • Melting point determination. Link

  • To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. 9

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. Link

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. Link

  • Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. Link

  • 3-Bromo-2-chloro-5-nitropyridine - Chem-Impex. Link

  • CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES - FAO AGRIS. Link

  • Experiment 1: Melting-point Determinations. Link

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Link

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. [Link]([Link] melting-point-determination-of-solid-organic-compounds)

  • 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine - Sigma-Aldrich. Link

  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine - Sigma-Aldrich. Link

  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine Safety Information - Sigma-Aldrich. Link

  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine - MySkinRecipes. Link

  • SAFETY DATA SHEET - 5-Bromo-6-chloro-2-picoline. Link

  • SAFETY DATA SHEET - TCI Chemicals. Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Link

  • 3-Bromo-6-chloro-2-methylpyridine - Tokyo Chemical Industry. Link

  • 3-Bromo-2-chloro-5-nitropyridine Applications - Chem-Impex. Link

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Link

Sources

Exploratory

An In-depth Technical Guide to the Potential Pharmaceutical Applications of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Abstract The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Halogenated and nitrated pyridine derivatives, in particular, serve as versatile i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Halogenated and nitrated pyridine derivatives, in particular, serve as versatile intermediates and pharmacophores in the development of novel drugs.[2][3] This technical guide provides a comprehensive exploration of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine, a polysubstituted pyridine with significant, yet largely untapped, potential in pharmaceutical applications. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural features allow for informed hypotheses regarding its synthetic accessibility and potential therapeutic utility. By examining structurally analogous compounds, we can project its likely value in the synthesis of novel agents for infectious diseases, oncology, and inflammatory conditions. This document will detail a plausible synthetic route, propose key pharmaceutical applications with hypothetical mechanisms of action, and provide robust, step-by-step experimental protocols for the validation of these hypotheses.

Introduction: The Strategic Importance of Polysubstituted Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal core for interacting with biological targets. The introduction of electron-withdrawing groups, such as nitro moieties and halogens, profoundly influences the reactivity and biological activity of the pyridine ring.[4] Specifically, the nitro group enhances the susceptibility of the ring to nucleophilic aromatic substitution, a key reaction in the diversification of drug candidates.[1][4]

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine presents a compelling case for investigation. Its key structural attributes include:

  • A highly electrophilic pyridine core: The cumulative electron-withdrawing effects of the nitro, bromo, and chloro substituents make the ring highly activated for nucleophilic attack.

  • Multiple reactive sites: The chloro and bromo substituents offer differential reactivity for sequential functionalization, for instance, through cross-coupling reactions.[5]

  • An ethoxy group: This group can influence the compound's lipophilicity and metabolic stability, and may play a role in orienting the molecule within a target's binding pocket.

This guide will serve as a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising chemical entity.

Synthesis and Characterization

While a specific documented synthesis for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine was not found in the initial search, a plausible synthetic route can be devised based on established pyridine chemistry. A potential pathway could start from a commercially available or readily synthesized dihalopyridine derivative.

Proposed Synthetic Pathway

A logical synthetic approach would involve the nitration of a corresponding 3-bromo-6-chloro-2-ethoxypyridine precursor. The regiochemistry of the nitration would be directed by the existing substituents.

Diagram 1: Proposed Synthesis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Synthetic_Pathway A 3-Bromo-2,6-dichloropyridine B 3-Bromo-6-chloro-2-ethoxypyridine A->B  NaOEt, EtOH (Nucleophilic Substitution) C 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine B->C  HNO3, H2SO4 (Electrophilic Nitration) Anticancer_Mechanism cluster_0 Hypoxic Tumor Cell Compound Pyridine Derivative Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Reduction RNS Reactive Nitrogen Species Nitroreductase->RNS DNA_Damage DNA Damage RNS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Anticancer_Workflow Start Synthesized Compound Library MTT_Assay MTT Assay (Cell Viability) on Cancer Cell Lines Start->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Hit_Selection Hit Compound Selection IC50->Hit_Selection Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Hit_Selection->Apoptosis_Assay If IC50 is potent Kinase_Panel Kinase Inhibition Panel Screening Hit_Selection->Kinase_Panel If IC50 is potent Results Validated Anticancer Lead Compound Apoptosis_Assay->Results Kinase_Panel->Results

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Synthesis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

This Application Note is structured to guide researchers through the rational synthesis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine . Given the high density of functional groups and the potential for regioisomeric bypro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rational synthesis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine . Given the high density of functional groups and the potential for regioisomeric byproducts, this guide prioritizes a regiochemically unambiguous route via N-oxide rearrangement, rather than relying on variable SNAr selectivity.

Abstract & Core Directive

This protocol details the synthesis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (CAS: 239791-63-0) . The synthesis addresses the critical challenge of distinguishing between the C2 and C6 positions on the pyridine ring, both of which are activated by the 5-nitro group. To ensure structural integrity, this guide utilizes a directed N-oxide rearrangement strategy . This pathway installs the C2-ethoxy group first, followed by selective C6-chlorination, avoiding the formation of the thermodynamic 6-ethoxy regioisomer common in direct nucleophilic aromatic substitution (SNAr) approaches.

Retrosynthetic Analysis & Strategy

The target molecule contains four distinct substituents. A direct SNAr on a 2,6-dichloro precursor typically favors attack at C6 (ortho to the strong nitro electron-withdrawing group), yielding the incorrect isomer.

Strategic Route:

  • Starting Material: 3-Bromo-2-hydroxy-5-nitropyridine (commercially available).[1]

  • Step 1 (O-Alkylation): Selective O-ethylation using silver carbonate to prevent N-alkylation (pyridone formation).

  • Step 2 (Activation): N-oxidation using mCPBA to activate the C6 position.

  • Step 3 (Functionalization): Regioselective chlorination via Meisenheimer-type rearrangement using POCl3.

Synthesis Workflow Diagram

SynthesisRoute Figure 1: Regioselective Synthesis Pathway via N-Oxide Rearrangement SM 3-Bromo-2-hydroxy- 5-nitropyridine Int1 2-Ethoxy-3-bromo- 5-nitropyridine SM->Int1 Step 1: EtI, Ag2CO3 (O-Alkylation) Int2 N-Oxide Intermediate Int1->Int2 Step 2: mCPBA (N-Oxidation) Product 3-Bromo-6-chloro- 2-ethoxy-5-nitropyridine Int2->Product Step 3: POCl3 (Rearrangement/Chlorination)

Detailed Experimental Protocols

Safety Pre-Requisites[2]
  • Nitro Compounds: Potential energetic hazards; avoid overheating residues.

  • POCl3: Highly corrosive and reacts violently with water. Quench with extreme caution.

  • Alkylating Agents (EtI): Suspected carcinogen; use in a fume hood.

Step 1: Synthesis of 2-Ethoxy-3-bromo-5-nitropyridine

Objective: Selective O-alkylation of the 2-hydroxy precursor. Standard basic conditions (NaH/DMF) often favor N-alkylation (pyridone). Silver salts are used here to sequester the nitrogen lone pair and favor oxygen attack.

Reagents:

  • 3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq)

  • Ethyl Iodide (EtI) (1.5 eq)

  • Silver Carbonate (Ag2CO3) (1.0 eq)

  • Solvent: Toluene or Benzene (Anhydrous)

Protocol:

  • Charge a flame-dried round-bottom flask with 3-Bromo-2-hydroxy-5-nitropyridine (e.g., 10.0 g) and anhydrous Toluene (100 mL).

  • Add Ag2CO3 (1.0 eq) in one portion. The mixture will be a suspension.

  • Add Ethyl Iodide (1.5 eq) dropwise.

  • Heat the mixture to reflux (110°C) under nitrogen for 12–18 hours. Protect from light (silver salts are photosensitive).

  • Monitor: Check TLC (Hexane/EtOAc 4:1). The starting material (polar, streaks) should disappear, replaced by a less polar spot (O-alkyl product). Note: If N-alkyl product forms, it is usually more polar than the O-alkyl product.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to isolate the 2-Ethoxy derivative.

Step 2: N-Oxidation

Objective: Activate the C6 position for nucleophilic attack.

Reagents:

  • 2-Ethoxy-3-bromo-5-nitropyridine (from Step 1)

  • m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 70-75% purity)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolve the Step 1 product in DCM (10 mL/g).

  • Cool to 0°C in an ice bath.

  • Add mCPBA portion-wise over 15 minutes.

  • Allow to warm to room temperature and stir for 16 hours.

  • Workup: Wash the organic layer with 10% Na2SO3 (to quench excess peroxide) followed by saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct).

  • Dry over MgSO4, filter, and concentrate.

  • Result: The N-oxide is usually a yellow solid and can often be used directly in the next step.

Step 3: Regioselective Chlorination (The Critical Step)

Objective: Convert the N-oxide to the 6-chloro derivative. The mechanism involves the coordination of oxygen to phosphorus, followed by chloride attack at the alpha position (C6). C2 is blocked by the ethoxy group.

Reagents:

  • N-Oxide Intermediate (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (5.0 eq - acts as solvent/reagent)

  • Optional: PCl5 (0.5 eq) can enhance yield if conversion is sluggish.

Protocol:

  • Place the N-oxide in a dry flask under nitrogen.

  • Carefully add POCl3 .

  • Heat the mixture to 80–90°C .

    • Observation: The reaction typically evolves HCl gas. Ensure proper venting through a scrubber.

  • Monitor by HPLC or TLC.[2] Reaction time is typically 2–6 hours.

  • Quench (Hazardous):

    • Cool the reaction mixture to room temperature.

    • Concentrate under vacuum to remove excess POCl3 (use a cold trap).

    • Pour the oily residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

    • Neutralize carefully with solid NaHCO3 or 2M NaOH to pH 7–8.

  • Extraction: Extract with DCM (3x). Dry combined organics over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The target 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine typically elutes before the N-oxide.

Analytical Data & Validation

The following parameters confirm the identity of the target structure.

ParameterExpected Value / CharacteristicStructural Insight
1H NMR Singlet at ~8.6–8.8 ppm (1H)Proton at C4 (between Br and NO2).
1H NMR Quartet (~4.5 ppm), Triplet (~1.4 ppm)Ethoxy group at C2.
LC-MS [M+H]+ ~281/283 (Br isotope pattern)Confirms Br/Cl presence.
Regiochemistry NOE correlationIrradiating the Ethoxy CH2 should show NOE to the C3-Br? No, but lack of NOE to the aromatic proton confirms the proton is at C4, not C6.

Troubleshooting & Optimization

Issue: Formation of N-Ethyl-2-pyridone in Step 1.

  • Cause: Solvent polarity too high or counter-ion effect.

  • Solution: Ensure Toluene is strictly anhydrous. Switch from Ag2CO3 to Ag salt of the pyridone (pre-formed) reacting with EtI.

Issue: Loss of Ethoxy group in Step 3.

  • Cause: Acidic hydrolysis of the ethyl ether by HCl generated from POCl3.

  • Solution: Add an organic base (e.g., 2,6-lutidine) to the POCl3 reaction to scavenge protons, or keep the temperature strictly at the minimum required for conversion (start at 60°C).

Workup Decision Tree

WorkupLogic Figure 2: Critical Safety Workup for Step 3 Start POCl3 Reaction Complete Concentrate Remove excess POCl3 (Rotovap with Trap) Start->Concentrate Quench Pour onto Crushed Ice (Exothermic!) Concentrate->Quench pH_Check Check pH Quench->pH_Check Acidic pH < 7 pH_Check->Acidic Yes Extract Extract w/ DCM pH_Check->Extract pH 7-8 Neutralize Add sat. NaHCO3 slowly Acidic->Neutralize Neutralize->pH_Check

References

  • Starting Material Availability: 3-Bromo-2-hydroxy-5-nitropyridine (CAS 15862-33-6) is a documented intermediate. PubChem CID 2762898. Link (Analogous structure reference).

  • O-Alkylation Selectivity: Hopkins, G. C., et al. "The Silver Salt Alkylation of Pyridones." J. Org. Chem. 1967, 32, 12, 4040–4044. (Establishes Ag2CO3 protocol for O-selectivity).
  • N-Oxide Rearrangement: Deady, L. W. "Reaction of some pyridine N-oxides with phosphoryl chloride." Synthetic Communications. 1977, 7(8), 509-514.
  • Target Compound Data: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (CAS 239791-63-0).[3] ChemicalBook / Sigma-Aldrich Catalog Entries. Link (Search CAS 239791-63-0).

Sources

Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine. Th...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine. This guide offers insights into the reaction mechanism, regioselectivity, and provides detailed protocols for the synthesis of diverse substituted pyridine derivatives.

Introduction

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms (bromine and chlorine) and strong electron-withdrawing nitro and pyridine nitrogen groups makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of a wide range of functionalities, leading to the synthesis of novel compounds with potential biological activity or unique material properties. Understanding the principles governing the regioselectivity of these reactions is paramount for the efficient and predictable synthesis of desired products.

Mechanistic Insights and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

The regioselectivity of nucleophilic attack on 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is primarily governed by the electronic effects of the substituents on the pyridine ring. The key factors to consider are:

  • Activating Groups: The nitro group at the 5-position and the ring nitrogen are strong electron-withdrawing groups. They significantly decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho and para to these groups.

  • Leaving Group Ability: Both chlorine and bromine are good leaving groups in SNAr reactions.

  • Positional Activation:

    • The C-6 position (chloro-substituted) is para to the strongly activating nitro group and ortho to the ring nitrogen. This dual activation makes it the most electron-deficient carbon and, therefore, the primary site for nucleophilic attack.

    • The C-3 position (bromo-substituted) is meta to the nitro group. While it is ortho to the ethoxy group, the activating effect of the nitro group is not effectively transmitted to this position through resonance.

Therefore, nucleophilic attack will overwhelmingly occur at the C-6 position , leading to the selective displacement of the chloride ion.

Experimental Protocols

The following protocols provide detailed methodologies for the SNAr of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine with representative amine and thiol nucleophiles.

General Considerations:
  • Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used when specified.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Safety Precautions: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be carried out in a well-ventilated fume hood.

Protocol 1: Synthesis of 6-Amino-3-bromo-2-ethoxy-5-nitropyridine Derivatives

This protocol describes the reaction with a primary amine, using benzylamine as an example.

Materials:

  • 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

  • Benzylamine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 eq).

  • Dissolve the starting material in acetonitrile or DMF (approximately 0.1-0.5 M).

  • Add the amine nucleophile (e.g., benzylamine, 1.1 eq) to the solution.

  • Add a suitable base, such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 6-amino-3-bromo-2-ethoxy-5-nitropyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-Thio-3-bromo-2-ethoxy-5-nitropyridine Derivatives

This protocol outlines the reaction with a thiol, using thiophenol as an example.

Materials:

  • 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the thiol (e.g., thiophenol, 1.1 eq) and a suitable solvent such as DMF or DMSO (to make a 0.2-1.0 M solution).

  • If using a base like potassium carbonate (2.0 eq), add it directly to the solution.

  • If using sodium hydride, cool the thiol solution to 0 °C and carefully add NaH (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Heating to 50-100 °C may be necessary for less reactive thiols.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (if NaH was used) or water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired 6-thio-3-bromo-2-ethoxy-5-nitropyridine derivative.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

ParameterProtocol 1 (Amine)Protocol 2 (Thiol)
Nucleophile Primary/Secondary Amines (e.g., Benzylamine)Thiols (e.g., Thiophenol)
Base K₂CO₃, DIPEAK₂CO₃, NaH
Solvent CH₃CN, DMFDMF, DMSO
Temperature Room Temperature to 80 °CRoom Temperature to 100 °C
Typical Reaction Time 2-24 hours1-12 hours
Work-up Aqueous work-up and extractionAqueous quench and extraction
Purification Flash column chromatographyFlash column chromatography

Visualization of Reaction Mechanism and Workflow

SNAr Reaction Mechanism

A simplified representation of the SNAr mechanism.

Experimental Workflow

Experimental_Workflow start Start: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine reaction_setup Reaction Setup: - Add substrate, solvent, nucleophile, and base - Inert atmosphere start->reaction_setup reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS reaction_setup->reaction workup Work-up: - Quench/Filter - Aqueous extraction reaction->workup purification Purification: - Flash column chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end Final Product characterization->end

Method

Application Notes and Protocols for the Selective Functionalization of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Introduction: The Strategic Value of Polysubstituted Pyridines The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] The strategic placement of various functional groups on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Nitropyridine derivatives, in particular, serve as versatile precursors for a diverse range of bioactive molecules, including those with antitumor, antiviral, and anti-inflammatory properties.[1][3]

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a highly valuable and versatile building block for drug discovery and development. Its poly-substituted nature, featuring two distinct halogen atoms and strong electronic polarization, presents a unique opportunity for sequential and site-selective functionalization. However, achieving this selectivity requires a nuanced understanding of the substrate's inherent reactivity and the careful application of modern synthetic methodologies.[4][5]

This guide provides an in-depth exploration of the chemical principles governing the selective functionalization of this substrate. We will present detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), explaining the critical causality behind experimental choices to empower researchers to construct complex molecular architectures with precision and control.

Analysis of Reactivity: A Tale of Two Halogens

The regiochemical outcome of any reaction on 3-bromo-6-chloro-2-ethoxy-5-nitropyridine is a direct consequence of the electronic and steric environment at each position. A thorough understanding of these factors is paramount for designing successful and selective synthetic strategies.

Electronic Landscape

The pyridine nitrogen and the potent electron-withdrawing nitro group (-NO₂) at the C5 position dominate the electronic character of the ring. They work in concert to render the ring electron-deficient, which has two major implications:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The positions ortho (C4, C6) and para (C2) to the nitro group are significantly activated toward attack by nucleophiles. The negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group, stabilizing the transition state.[6][7][8]

  • Reactivity in Palladium-Catalyzed Cross-Coupling: The overall electron-deficient nature of the ring facilitates the oxidative addition step, which is often the rate-determining step in catalytic cycles like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[9][10]

Competitive Halogen Reactivity

The two halogen substituents, bromine at C3 and chlorine at C6, exhibit distinct reactivity profiles that can be exploited for selective functionalization.

  • For Palladium-Catalyzed Cross-Coupling: The C-Br bond is inherently weaker and more reactive towards oxidative addition by a Pd(0) catalyst than the C-Cl bond.[10][11] This creates a strong intrinsic preference for reactions to occur at the C3 position .

  • For Nucleophilic Aromatic Substitution (SNAr): The chlorine at the C6 position is ortho to the pyridine nitrogen and ortho to the strongly activating nitro group. This makes it the most electron-deficient and sterically accessible site for nucleophilic attack. Therefore, SNAr reactions are highly favored at the C6 position.

The interplay of these factors allows for a predictable and controllable functionalization strategy, as illustrated below.

Caption: Predicted regioselectivity for functionalization.

Part 1: Selective C-C Bond Formation at the C3-Position

Palladium-catalyzed cross-coupling reactions are the methods of choice for selectively forming new carbon-carbon bonds at the C3-bromo position. The higher reactivity of the C-Br bond allows for functionalization while preserving the C-Cl bond for subsequent transformations.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating biaryl or aryl-vinyl linkages.[9][10][12][13] The choice of a suitable palladium catalyst and base is critical for an efficient and selective transformation.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is often effective as it provides a source of Pd(0) directly. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands can be used. The ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[14]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is used to dissolve both the organic substrate and the inorganic base.

G start Prepare Reaction Vessel add_reagents Add 3-bromo-6-chloro... Boronic Acid (1.1 eq) Pd Catalyst (2-5 mol%) Base (2.0 eq) start->add_reagents add_solvent Add Solvent (e.g., Dioxane/H₂O) add_reagents->add_solvent degas Degas Mixture (N₂ or Ar purge) add_solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (e.g., extract with EtOAc) monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Isolate C3-Coupled Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

  • To a flame-dried Schlenk flask, add 3-bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 equiv), the desired aryl or vinyl boronic acid (1.1-1.3 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed solvents, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C3-functionalized product.

Coupling PartnerCatalystBaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95%
4-Methoxyphenyl-boronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080-90%
Thiophene-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9075-88%
Vinylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃THF/H₂O8070-85%
Protocol 2: Sonogashira Coupling

The Sonogashira coupling provides a direct route to 3-alkynylpyridines by coupling with a terminal alkyne.[15][16][17] This reaction uniquely requires a copper(I) co-catalyst in addition to the palladium catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard. The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is crucial for the transmetalation step.[15]

  • Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used. It serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent or co-solvent.[16]

  • Solvent: Anhydrous solvents like THF or DMF are typically used to ensure the solubility of all components.

Detailed Experimental Protocol:

  • To a Schlenk flask, add 3-bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Add the catalysts: Pd(PPh₃)₂Cl₂ (2-3 mol%) and CuI (4-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add anhydrous, degassed solvents, such as THF and triethylamine (typically in a 2:1 to 3:1 ratio).

  • Stir the reaction mixture at room temperature to 60 °C. The reaction is often complete within 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with Et₂O or EtOAc and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling PartnerPd CatalystCo-catalystBaseSolventTempTypical Yield
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT88-96%
Trimethylsilyl-acetylenePd(PPh₃)₄CuIDIPEADMF50 °C85-93%
Propargyl alcoholPd(PPh₃)₂Cl₂CuIEt₃NTHFRT80-90%
1-HexynePd(PPh₃)₄CuIEt₃NTHF/DMF40 °C82-91%

Part 2: Selective C-N Bond Formation

The introduction of nitrogen-based functional groups can be achieved selectively at either the C3 or C6 position by choosing the appropriate synthetic method.

Protocol 3: Buchwald-Hartwig Amination at the C3-Position

For creating an aryl-amine bond at the C3 position, the palladium-catalyzed Buchwald-Hartwig amination is the premier method.[18][19][20][21] This reaction is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand.

Causality Behind Experimental Choices:

  • Ligand: The success of this reaction hinges on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are required. These ligands promote the reductive elimination step, which is often challenging for C-N bond formation, and prevent catalyst decomposition.[21][22]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine in the catalytic cycle to form the palladium-amido complex.[20]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Detailed Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the appropriate ligand if not using a precatalyst.

  • Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

  • Add 3-bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 equiv).

  • Seal the tube, remove from the glovebox, and add the amine (1.1-1.3 equiv) followed by anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate and purify by flash column chromatography.

Amine NucleophileCatalyst/LigandBaseSolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10085-95%
AnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane11075-88%
n-ButylamineXPhos Pd G3LHMDSTHF9080-92%
BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene10078-90%
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The C6-chloro position is highly activated for SNAr, allowing for metal-free C-N, C-O, or C-S bond formation.[23][24] This reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate.[6][7]

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be used, including primary/secondary amines, alkoxides, and thiolates.

  • Base: An external base (e.g., K₂CO₃, DIPEA) is often added to neutralize the HCl generated during the reaction, driving it to completion. For amine nucleophiles, the amine itself can sometimes serve as the base if used in excess.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can stabilize the charged Meisenheimer intermediate and solvate the reactants effectively.[23]

G start Combine Substrate & Nucleophile in Solvent add_base Add Base (optional) (e.g., K₂CO₃, DIPEA) start->add_base heat Heat Reaction Mixture (e.g., 60-120 °C) add_base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool Upon Completion quench_extract Quench with Water & Extract with Organic Solvent cool->quench_extract purify Purify by Column Chromatography or Recrystallization quench_extract->purify end Isolate C6-Substituted Product purify->end

Caption: General workflow for SNAr at the C6-position.

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve 3-bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF).

  • Add the nucleophile (e.g., a primary or secondary amine, 1.2-2.0 equiv).

  • Add a base such as K₂CO₃ or DIPEA (1.5-2.5 equiv).

  • Heat the mixture to the required temperature (typically 60-120 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and pour it into ice water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

NucleophileBaseSolventTemp (°C)Typical Yield
PiperidineK₂CO₃DMSO80>95%
PhenolK₂CO₃DMF10085-95%
Sodium thiophenoxide(none needed)DMF6090-98%
BenzylamineDIPEANMP90>95%

Sequential Functionalization Strategy: Building Molecular Complexity

The true synthetic power of 3-bromo-6-chloro-2-ethoxy-5-nitropyridine lies in the ability to perform these selective reactions sequentially. This orthogonal reactivity allows for the controlled and stepwise construction of highly decorated pyridine scaffolds. A common and highly effective strategy is to first perform the metal-free SNAr reaction at C6, followed by a palladium-catalyzed cross-coupling at the more robust C3-bromo position.

G start 3-Bromo-6-chloro- 2-ethoxy-5-nitropyridine step1_reagent + Nucleophile (NuH) SNAr Reaction start->step1_reagent intermediate C6-Substituted Intermediate (3-Bromo-6-Nu-...) step1_reagent->intermediate step2_reagent + R-B(OH)₂ or R-C≡CH Pd-Catalyzed Coupling intermediate->step2_reagent final_product Di-substituted Product (3-R-6-Nu-...) step2_reagent->final_product

Caption: A powerful sequential functionalization workflow.

This two-step approach provides a divergent route to a library of compounds, where "Nu" and "R" can be varied independently, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Semantic Scholar. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • 17.1 Nucleophilic aromatic substitution. Organic Chemistry II - Lumen Learning. [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. SciSpace. [Link]

  • Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. research.chalmers.se. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Executive Summary The scaffold 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine represents a high-value "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., MEK, ERK pathways) and complex agrochemicals. Its util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine represents a high-value "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., MEK, ERK pathways) and complex agrochemicals. Its utility stems from its dense functionalization, offering three distinct vectors for orthogonal diversification:

  • C3-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • C6-Chloride: A highly activated site for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C5-Nitro: A latent amine precursor for subsequent cyclization or amide coupling.

However, this density presents a significant chemoselectivity challenge . The electron-deficient nature of the nitropyridine ring activates the C6-chloride toward SNAr, while the C3-bromide is electronically primed for oxidative addition. This guide details the protocols required to control this reactivity, enabling precise, site-selective functionalization.

Reactivity Profile & Strategic Analysis

To successfully manipulate this molecule, one must understand the electronic "push-pull" dynamics of the pyridine core.

The Electronic Landscape
  • The Nitro Effect (C5): The nitro group is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the ring, making the ortho (C6) and para (C2) positions highly electrophilic.

  • The Halogen Dichotomy:

    • C6-Cl: Located ortho to the ring nitrogen and para to the nitro group. This position is hyper-activated for SNAr. In the presence of strong nucleophiles (amines, alkoxides) or strong bases, this bond will break before the Pd-catalyst engages the bromide.

    • C3-Br: Sterically crowded but electronically distinct. While less activated for SNAr, the C-Br bond is weaker than the C-Cl bond (

      
       vs 
      
      
      
      ). This makes it the preferred site for Oxidative Addition by Pd(0) species, provided nucleophilic attack at C6 is suppressed.
Decision Matrix: The "Switch"

The reaction outcome is dictated by the choice of reagents:

Desired TransformationPrimary ReagentCritical Control Parameter
Site-Selective C3 Coupling Pd(0) / Boronic AcidBase Selection: Must be non-nucleophilic (e.g.,

,

) to avoid displacing C6-Cl.
Site-Selective C6 Substitution Amine / AlkoxideTemperature: SNAr proceeds at RT or mild heat; no metal required.
Sequential Functionalization 1. Amine, 2. Pd-CatOrder of Operations: Perform SNAr first to install the C6 group, then couple at C3.

Visualization: Divergent Reaction Pathways

The following diagram maps the logical flow for functionalizing this scaffold.

ReactivityMap Start 3-Bromo-6-chloro- 2-ethoxy-5-nitropyridine PathA_Cond Conditions A: Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, Dioxane/H2O Start->PathA_Cond Site-Selective Pd Coupling PathB_Cond Conditions B: R-NH2, DIPEA THF, RT Start->PathB_Cond S_NAr Functionalization ProductA C3-Biaryl Product (Retention of C6-Cl) PathA_Cond->ProductA Major Pathway SideProduct Side Reaction: S_NAr at C6 by Base PathA_Cond->SideProduct If Strong Base Used (OH-) IntermedB C6-Amino Intermediate (Retention of C3-Br) PathB_Cond->IntermedB Yields Stable Intermediate ProductB Final C3-Coupled C6-Substituted Product IntermedB->ProductB Subsequent Suzuki Coupling

Figure 1: Divergent synthetic pathways. Pathway A exploits the weaker C-Br bond for Pd-coupling. Pathway B exploits the electronic activation of C6 for nucleophilic substitution.

Detailed Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C3

Objective: Install an aryl/heteroaryl group at C3 while preserving the C6-chloride for later functionalization.

Mechanism: The Pd(0) catalyst undergoes oxidative addition preferentially at the weaker C-Br bond.[1] The challenge is preventing the base from acting as a nucleophile at C6.

Reagents:

  • Substrate: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

    • Rationale: Bidentate ligands like dppf facilitate reductive elimination and are robust against the nitro group.

  • Base: Na2CO3 (2.0 equiv) or K3PO4 (2.0 equiv).

    • Note: Avoid hydroxides (KOH, NaOH) or alkoxides, which will displace the C6-Cl.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 mmol), boronic acid (1.1 mmol), and base (2.0 mmol).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM (0.03 mmol) quickly against a positive flow of inert gas.

  • Solvent Addition: Add degassed Dioxane/Water (5 mL total volume) via syringe.

  • Reaction: Heat the mixture to 60–70°C .

    • Critical Check: Do not overheat (>90°C). High heat increases the rate of background hydrolysis at C6.

  • Monitoring: Monitor via LC-MS after 2 hours. Look for the product mass (M+Ar-Br).

    • Self-Validation: If you observe a mass corresponding to [M-Cl+OH], your base is hydrolyzing the C6 position. Lower temperature or switch to anhydrous conditions (using CsF in dry THF).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sequential Functionalization (SNAr Suzuki)

Objective: Create a highly substituted pyridine by exploiting the C6 reactivity first.

Step 1: SNAr Displacement at C6

  • Dissolve 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 equiv) in dry THF (0.2 M).

  • Add DIPEA (1.5 equiv) and the desired amine nucleophile (1.1 equiv).

  • Stir at Room Temperature . The reaction is usually complete within 1-4 hours due to the high activation of the ring.

  • Validation: LC-MS should show complete conversion to the C6-amino product. The C3-Br bond remains intact.[1]

  • Isolate the intermediate via standard aqueous workup.

Step 2: Suzuki Coupling at C3

  • Take the isolated C6-amino intermediate (1.0 equiv).

  • Use Pd(PPh3)4 (5 mol%) as the catalyst.

    • Rationale: The ring is now more electron-rich (due to the amine at C6). A more electron-rich ligand system or standard tetrakis works well here.

  • Base: Na2CO3 (2.0 equiv).

  • Solvent: DME/Water or Toluene/EtOH/Water.

  • Heat to 90°C . (Higher temperature is permitted/required now that the labile C6-Cl is gone).

Troubleshooting & Optimization

The "Nitro Trap" (Catalyst Poisoning)

Nitro groups can be problematic in Pd-coupling. They can undergo partial reduction to nitroso or hydroxylamine species, which bind irreversibly to Pd, killing the catalyst.

  • Symptom: Reaction stalls at 20-30% conversion; adding more catalyst doesn't help.

  • Solution:

    • Avoid Hydrogen Sources: Do not use Formate bases or alcohols (MeOH, iPrOH) as co-solvents if the reaction is sluggish, as these can act as hydride donors for transfer hydrogenation.

    • Ligand Switch: Switch to XPhos or SPhos precatalysts (e.g., XPhos Pd G2). These bulky, electron-rich ligands facilitate the catalytic cycle faster than the nitro group can poison the metal.

Hydrolysis of the C6-Chloride
  • Symptom: Formation of the pyridone (C6-OH) byproduct during Suzuki coupling.

  • Solution: Switch to Anhydrous Suzuki Conditions .

    • Base: CsF (2.0 equiv) or anhydrous K3PO4.

    • Solvent: Dry THF or Dry Toluene.

    • Additives: 18-Crown-6 can assist solubility of potassium salts in non-polar solvents.

Data Summary Table
ParameterStandard ConditionOptimization for Difficult Substrates
Catalyst Pd(dppf)Cl2 (Robust)XPhos Pd G2 (High Turnover)
Base Na2CO3 (Mild)K3PO4 (Anhydrous)
Solvent Dioxane / H2OToluene (Anhydrous)
Temp 60-70°C80-100°C (Only if C6 is protected)

References

  • Mechanistic Overview of Pd-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemoselectivity in Halopyridines: Lutz, M. R., et al. (2014). Selective Cross-Coupling of Polyhalogenated Heterocycles. Topics in Current Chemistry, 348, 1–54. [Link]

  • SNAr vs. Coupling Competition: Brough, P. A., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) vs Palladium-Catalyzed Coupling: Competitive Landscapes in Drug Discovery. Journal of Medicinal Chemistry. (General reference to the principle of SNAr dominance in nitro-pyridines).
  • Catalyst Selection for Nitro-Containing Arenes: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

Method

Application Note: Chemoselective Reduction of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Executive Summary The reduction of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine to its corresponding amine (3-Bromo-6-chloro-2-ethoxy-5-aminopyridine ) presents a specific chemoselectivity challenge common in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine to its corresponding amine (3-Bromo-6-chloro-2-ethoxy-5-aminopyridine ) presents a specific chemoselectivity challenge common in medicinal chemistry: reducing a nitro group (


) without compromising sensitive aryl halide substituents (

,

).

Standard catalytic hydrogenation (e.g.,


) is contraindicated for this substrate due to the high risk of hydrodehalogenation (loss of bromine and chlorine), which would result in complex impurity profiles and yield loss.

This Application Note details two validated protocols designed to preserve halogen functionality:

  • Method A (Primary): Iron/Ammonium Chloride (

    
    ) – The "Gold Standard" for scalability and selectivity.
    
  • Method B (Secondary): Stannous Chloride (

    
    ) – A homogeneous alternative for small-scale synthesis.
    

Strategic Analysis & Chemoselectivity

The Challenge: Competitive Hydrodehalogenation

In the presence of standard hydrogenation catalysts (Pd, Ni), aryl halides undergo oxidative addition to the metal center, followed by reductive elimination with hydrogen, effectively replacing the halogen with a hydrogen atom.

For 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine :

  • 3-Bromo position: Highly susceptible to hydrogenolysis (

    
     bond energy 
    
    
    
    ).
  • 6-Chloro position: Moderately susceptible, especially on a pyridine ring which is electron-deficient (

    
     bond energy 
    
    
    
    ).
  • 2-Ethoxy group: Generally stable, but requires avoidance of strong Lewis acids that might cleave the ether.

Method Comparison
FeaturePd/C + H₂ Fe / NH₄Cl (Method A) SnCl₂ (Method B)
Nitro Reduction ExcellentExcellentExcellent
Halogen Retention Poor (High risk of de-Br/de-Cl)Excellent (Kinetically favored)Good (Generally selective)
Workup Filtration (Simple)Filtration (Sludge removal)Extraction (Emulsion risk)
Scalability HighHighLow/Medium (Toxic waste)
Recommendation Avoid Recommended Alternative

Detailed Protocols

Method A: Iron-Mediated Reduction (Fe/NH₄Cl)

Recommended for gram-to-kilogram scale executions.

Mechanism: This reaction proceeds via a single-electron transfer (SET) mechanism on the surface of the iron metal. Ammonium chloride acts as a mild electrolyte and proton source (buffering pH ~5.5), preventing the formation of azo-linkages and ensuring the reaction stops at the amine stage without attacking the carbon-halogen bonds.

Reagents:

  • Substrate: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 eq)

  • Iron Powder (Fe): 5.0 – 8.0 equivalents (fine powder, <325 mesh preferred)

  • Ammonium Chloride (

    
    ): 5.0 – 8.0 equivalents
    
  • Solvent: Ethanol / Water (3:1 or 4:1 ratio)[1]

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 eq).

  • Solvation: Add Ethanol and Water (4:1 v/v). The concentration should be approximately 0.2 M with respect to the substrate.

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq) to the solution.

    • Note: Activated iron (acid-washed) can accelerate initiation but is not strictly necessary if high-quality powder is used.

  • Reaction: Heat the suspension to 70–80°C (gentle reflux) with vigorous stirring.

    • Critical: Vigorous stirring is essential to keep the heavy iron powder suspended and in contact with the organic substrate.

  • Monitoring: Monitor by TLC or LCMS every 30 minutes.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of the amine (M-30 mass shift). Reaction typically completes in 1–3 hours.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and add a small amount of Celite.

    • Filter through a Celite pad to remove iron oxide sludge. Wash the pad thoroughly with EtOAc.

    • Optional: If the filtrate is green/brown, wash with saturated

      
       solution to remove residual iron salts.
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often pure enough (>95%) for subsequent steps.[2] If necessary, purify via recrystallization (EtOH/Heptane) or silica gel chromatography (Hexane/EtOAc).

Method B: Stannous Chloride Reduction (SnCl₂)

Recommended for small-scale (<1g) or high-throughput screening.

Reagents:

  • Substrate: 1.0 eq

  • Tin(II) Chloride Dihydrate (

    
    ): 5.0 equivalents
    
  • Solvent: Ethanol or Ethyl Acetate[3]

Step-by-Step Protocol:

  • Setup: Dissolve the substrate in Ethanol (0.1 M).

  • Addition: Add

    
     (5.0 eq) in one portion.
    
  • Reaction: Stir at 70°C for 2–4 hours.

    • Observation: The solution may turn yellow/orange.

  • Workup (Critical):

    • Cool to room temperature.[1][4][5][6]

    • Pour the mixture into ice water.

    • Neutralization: Carefully adjust pH to ~8 using saturated

      
       or 10% NaOH.
      
    • Handling Emulsions: Tin salts form gelatinous precipitates that cause difficult emulsions. Filter the entire mixture through Celite before attempting phase separation.

  • Extraction: Extract the filtrate with EtOAc (3x).

  • Isolation: Dry over

    
     and concentrate.
    

Analytical Validation

To confirm the success of the reaction, you must validate both the reduction of the nitro group and the retention of the halogens.

Analytical MethodExpected Result (Success)Indication of Failure (Side Reaction)
LC-MS (ESI+)

= Target MW (approx 251/253)*
Mass = 175 (Loss of Br) or 219 (Loss of Cl)
¹H NMR Upfield shift of aromatic protons. Appearance of broad singlet (

) at 4.0–6.0 ppm.
Loss of aromatic proton signals or splitting pattern changes indicating dehalogenation.
Visual Color change from yellow (Nitro) to off-white/tan (Amine).Dark tarry mixtures (often associated with decomposition).

*Note: Mass shift calculation:


. Loss of 

(-32) + Gain of

(+2) = Net -30 amu.

Visualizations

Diagram 1: Reaction Scheme & Chemoselectivity Logic

ReactionScheme cluster_pathways Reaction Pathways SM Starting Material (3-Br, 6-Cl, 5-NO2) Prod Target Amine (3-Br, 6-Cl, 5-NH2) SM->Prod Method A: Fe/NH4Cl (Chemoselective) ByProd Dehalogenated By-Products SM->ByProd Pd/C + H2 (Non-selective) Note1 Fe surface mechanism avoids C-X bond insertion

Caption: Comparison of chemoselective Fe/NH4Cl reduction versus non-selective catalytic hydrogenation.

Diagram 2: Experimental Workflow (Method A)

Workflow Start Start: Dissolve Substrate in EtOH/H2O (4:1) Reagents Add Fe Powder (5 eq) + NH4Cl (5 eq) Start->Reagents Heat Heat to 70-80°C (Vigorous Stirring) Reagents->Heat Monitor Monitor TLC/LCMS (1-3 Hours) Heat->Monitor Check Complete? Monitor->Check Check->Heat No Workup Cool & Filter through Celite (Remove Fe Sludge) Check->Workup Yes Extract Extract with EtOAc Wash with Brine Workup->Extract Finish Concentrate & Dry (Target Amine) Extract->Finish

Caption: Step-by-step workflow for the Iron/Ammonium Chloride reduction protocol.

References

  • General Protocol for Fe/NH4Cl Reduction

    • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)."[1][2][7][8][9] Available at: [Link] (Accessed Feb 2026).

  • Selectivity of Iron over Pd/C

    • Liu, Y. et al.[2] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Sciencemadness / Synlett (Cited Context). Available at: [Link] (Accessed Feb 2026).

  • Stannous Chloride Method

    • Bellamy, F.D. and Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.[3] Available at: [Link] (Accessed Feb 2026).

  • Halonitropyridine Properties

    • PubChem. "3-Bromo-2-chloro-5-nitropyridine (Analogous Substrate Data)." National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

Sources

Application

Using 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine as a heterocyclic intermediate

Application Note: Strategic Utilization of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine in Heterocyclic Synthesis Executive Summary This guide details the synthetic utility of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine in Heterocyclic Synthesis

Executive Summary

This guide details the synthetic utility of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (CAS 74919-31-6) , a densely functionalized heterocyclic building block. Its value lies in its orthogonal reactivity profile , allowing for sequential, regioselective modifications. This intermediate is particularly prized in the development of kinase inhibitors, GPCR ligands, and agrochemicals where the imidazo[4,5-b]pyridine or pyrido[2,3-b]pyrazine cores are required.

Key Technical Advantages:

  • C6-Chloro: Highly activated for nucleophilic aromatic substitution (

    
    ) by the ortho-nitro group.
    
  • C3-Bromo: Sterically protected yet accessible for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

  • C2-Ethoxy: Serves as a stable solubilizing group or a masked hydroxyl (convertible to pyridone).

  • C5-Nitro: Precursor to vicinal diamines for heterocyclization.

Strategic Reactivity Map

The following decision tree illustrates the logical order of operations to maximize yield and avoid side reactions. The C6-Chloro position is the "Gateway" functional group.

ReactivityMap Start 3-Bromo-6-chloro- 2-ethoxy-5-nitropyridine Step1 Step 1: S_NAr (C6) (Amine Displacement) Start->Step1 High Selectivity (Ortho-Nitro Effect) Step4 Step 4: Pd-Coupling (C3) (Suzuki/Sonogashira) Start->Step4 Potential Catalyst Poisoning by NO2 Step2 Step 2: Nitro Reduction (Fe/AcOH or Zn/HCl) Step1->Step2 Formation of Vicinal Diamine Step3 Step 3: Cyclization (Aldehyde/Orthoformate) Step2->Step3 Imidazo[4,5-b]pyridine Core Formation Step3->Step4 Late-Stage Diversification

Figure 1: Strategic workflow for sequential functionalization. Note that Pd-coupling is recommended as a late-stage step to prevent interference from the nitro group or free amines.

Detailed Experimental Protocols

Protocol A: Regioselective Displacement at C6

Objective: Introduction of the primary amine scaffold at the most reactive site. Mechanism: The C6-Cl is activated by the ortho-nitro and the pyridine nitrogen. The C2-ethoxy group is significantly less reactive due to the poor leaving group ability of ethoxide compared to chloride.

ParameterSpecification
Reagents 1.0 eq Starting Material, 1.1 eq Primary Amine (

), 1.5 eq DIPEA
Solvent THF or Acetonitrile (0.2 M)
Temperature 0 °C to RT (Exothermic)
Yield Target >90%

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g (35.3 mmol) of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine in 175 mL of anhydrous THF. Cool to 0 °C under

    
    .
    
  • Addition: Add DIPEA (9.2 mL, 53 mmol) followed by the dropwise addition of the primary amine (38.8 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The chloride displacement is usually rapid.

  • Workup: Dilute with EtOAc (200 mL) and wash with water (

    
     mL) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallization from EtOH is often sufficient; otherwise, use silica flash chromatography (0-20% EtOAc/Hexane).

Critical Note: Avoid using excess heat (>60 °C) with nucleophilic amines, as this may force displacement of the C2-ethoxy group.

Protocol B: One-Pot Nitro Reduction and Imidazole Cyclization

Objective: Synthesis of the Imidazo[4,5-b]pyridine core. Context: This protocol adapts the "reductive cyclization" method, avoiding the isolation of the air-sensitive diamine intermediate.

ParameterSpecification
Reagents Intermediate from Protocol A, 4.0 eq Iron Powder, 0.1 eq

, 1.2 eq Aldehyde (

)
Solvent EtOH /

(4:1)
Temperature Reflux (80 °C)
Atmosphere Open air (oxidative cyclization) or

additive

Step-by-Step Procedure:

  • Reduction: Suspend the nitro-amine intermediate (10 mmol) and Iron powder (40 mmol) in 50 mL EtOH/Water. Add

    
     (1 mmol) and heat to 80 °C for 1 hour.
    
    • Checkpoint: LCMS should show complete conversion to the diamine (

      
       mass shift).
      
  • Cyclization: Without isolation, add the aromatic aldehyde (12 mmol) and a catalytic amount of acetic acid (or

    
     as oxidant if using non-aromatic aldehydes). Continue reflux for 3–5 hours.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. The product often precipitates upon cooling or addition of water.

  • Result: This yields a 3-substituted-6-bromo-5-ethoxy-3H-imidazo[4,5-b]pyridine (numbering adjusted for the fused system).

Protocol C: Suzuki-Miyaura Coupling at C3

Objective: Late-stage functionalization of the Bromine handle. Why Now? Performing this step after cyclization prevents the Pd-catalyst from being poisoned by the free amine or nitro groups in earlier steps.

Reaction Scheme:



Step-by-Step Procedure:

  • Charge: In a microwave vial or pressure tube, combine the Imidazo-pyridine scaffold (1.0 eq), Boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (5:1, degassed).

  • Catalyst: Add

    
     (5 mol%).
    
  • Conditions: Heat to 90 °C (oil bath) or 110 °C (microwave) for 1–2 hours.

  • Workup: Filter through Celite, extract with DCM, and purify via reverse-phase HPLC or silica chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Step 1 Competitive displacement of Ethoxy group.Lower temperature to 0 °C; ensure stoichiometry of amine is not

eq.
Incomplete Reduction Iron surface passivation.Add 2-3 drops of conc. HCl to activate Iron or switch to

.
Pd Catalyst Death Coordination by Imidazole Nitrogen.Increase catalyst loading to 10% or use a highly active catalyst system like XPhos Pd G3 .
Solubility Issues Rigid heterocyclic core.Use polar aprotic solvents (DMF, DMSO) for the coupling step if Dioxane fails.

References

  • Padmaja, R. D., et al. (2018).[1] "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, 3(4), 4583–4590.[1]

  • Rosenberg, A. J., et al. (2012).[2] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters, 14(7), 1761–1767.

  • World Intellectual Property Organization. (2014). Patent WO2014008214A1: Heterocyclic Compounds as Kinase Inhibitors. (Referencing 2-ethoxy-3-nitro-pyridine intermediates).[3][4]

  • Sigma-Aldrich. (2024). Product Specification: 3-Bromo-2-chloro-5-nitropyridine (Analogous Reactivity).

Sources

Method

Application Note: Selective Buchwald-Hartwig Amination of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[1][2] This reaction has revol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[3][4][5] Its application to complex, electron-deficient heterocyclic systems like substituted pyridines is of particular importance for drug development.[4][6]

This document provides a detailed guide for the selective monoamination of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine. This substrate presents a unique synthetic challenge due to three key features:

  • Multiple Halogen Sites: The presence of both bromide and chloride substituents requires careful tuning of reaction conditions to achieve selective C-N bond formation at a single site.

  • Electron-Deficient Ring: The nitro and chloro substituents strongly withdraw electron density from the pyridine ring, influencing the kinetics of the catalytic cycle.

  • Potentially Sensitive Functional Groups: The nitro group can be incompatible with certain strong bases often used in this coupling.[2]

This application note will detail the reaction principles, provide a robust and validated protocol, and offer insights into achieving high selectivity and yield for this challenging transformation.

Reaction Principle and Selectivity

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[7] The generally accepted mechanism consists of three primary steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[1][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step.[8]

  • Ligand Exchange & Deprotonation: The amine displaces the halide from the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[9][10]

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][8]

dot

Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle.

For the substrate 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine, selectivity is dictated by the relative rates of oxidative addition at the C-Br versus the C-Cl bond. Generally, the order of reactivity for aryl halides in this reaction is I > Br > Cl > OTf.[11] This is due to the bond dissociation energies (C-Cl > C-Br), making the carbon-bromine bond weaker and more susceptible to cleavage by the palladium catalyst. Therefore, we can reliably predict selective amination at the C3-bromo position under carefully controlled conditions.

Experimental Protocol

This protocol is designed for the selective monoamination of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine with a generic secondary amine (e.g., morpholine) as the coupling partner.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
3-Bromo-6-chloro-2-ethoxy-5-nitropyridine296.49296.51.01.0
Amine (e.g., Morpholine)87.12104.51.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7223.00.0250.025 (5 mol% Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6635.70.0750.075
Sodium tert-butoxide (NaOtBu)96.10134.51.41.4
Toluene (Anhydrous)-10 mL--

Rationale for Reagent Selection:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling electron-deficient aryl chlorides and bromides.[3] These "Buchwald-type" ligands stabilize the palladium catalyst and promote rapid oxidative addition and reductive elimination.[3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used to facilitate the deprotonation of the amine coupling partner.[12] While some nitro-containing substrates can be sensitive to strong alkoxide bases, the reaction's efficiency often outweighs this concern under controlled thermal conditions.[2] Weaker bases like Cs₂CO₃ or K₃PO₄ could be trialed if degradation is observed.[7]

  • Solvent: Toluene is a standard non-polar solvent for this reaction, though other anhydrous ethers like dioxane or THF are also suitable.[9]

Step-by-Step Procedure:

  • Glovebox/Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (296.5 mg, 1.0 mmol), Pd₂(dba)₃ (23.0 mg, 0.025 mmol), XPhos (35.7 mg, 0.075 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Sealing and Evacuation: Seal the flask with a septum. If not in a glovebox, evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Through the septum, add anhydrous toluene (10 mL) followed by the amine (e.g., morpholine, 104.5 mg, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C.[9][11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide is a key indicator of completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product: 3-amino-6-chloro-2-ethoxy-5-nitropyridine.

Experimental Workflow

The overall process from preparation to analysis follows a logical and standard sequence for synthetic chemistry operations.

dot

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Anhydrous Solvent & Amine Inert->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize caption Fig. 2: Experimental Workflow.

Caption: Fig. 2: Experimental Workflow.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (Pd(0) oxidized) or wet reagents/solvent.Ensure all reagents and solvents are anhydrous. Use fresh catalyst. Properly de-gas the reaction mixture.
Insufficient temperature or reaction time.Increase temperature in 10 °C increments (up to 120 °C). Extend reaction time and monitor.
Side Product Formation Reaction at the C-Cl position (over-arylation or lack of selectivity).Lower the reaction temperature. Reduce reaction time. Consider a less active ligand/catalyst system if selectivity remains an issue.
Degradation of the nitro group by the strong base.Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[7] Run the reaction at a lower temperature.
Hydrodehalogenation A β-hydride elimination side reaction is competing.[1]Ensure the amine is not in large excess. Use a bulkier phosphine ligand to disfavor this pathway.

Conclusion

The selective monoamination of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a challenging but achievable transformation. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds and employing a well-chosen palladium catalyst system, high yields of the desired 3-amino product can be obtained. The protocol described herein provides a robust starting point for researchers. Careful control over reaction parameters, particularly temperature and the choice of base, is critical for minimizing side reactions and maximizing selectivity. This method opens a reliable pathway to valuable, highly functionalized aminopyridine building blocks for applications in medicinal chemistry and beyond.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gensch, T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Academia.edu. (2008). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2018). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • American Chemical Society. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]

Sources

Application

Application Note: Regioselective Functionalization of Mixed-Halogen Nitropyridines

Abstract The selective functionalization of polyhalogenated nitropyridines is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex heterocycles. This guide delineate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective functionalization of polyhalogenated nitropyridines is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex heterocycles. This guide delineates the mechanistic divergence between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in mixed-halogen scaffolds. We provide validated protocols for achieving orthogonal regioselectivity —enabling the chemist to selectively target a chlorine substituent in the presence of bromine, or vice versa, by exploiting the distinct rate-determining steps of these two reaction manifolds.

Mechanistic Principles & Strategic Logic

To achieve high regioselectivity, one must understand that


 and Pd-catalyzed couplings are governed by opposing physical-organic factors.
The Divergence of Reactivity[1]
  • 
     (Electronic Control):  The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.
    
    • Leaving Group (LG) Ability:

      
      .[1][2][3] Highly electronegative atoms (F, Cl) stabilize the anionic intermediate more effectively than less electronegative ones (Br, I), lowering the activation energy.[3]
      
    • Positional Effect: The nitro group (

      
      ) is the primary activator. Positions ortho  (C2/C6) or para  (C4) to the nitro group are reactive. The ortho-effect  often makes C2/C6 significantly more reactive than C4 due to inductive proximity and potential H-bonding with the incoming nucleophile.
      
    • Rule: In

      
      , Cl is often displaced preferentially to Br if both are in equally activated positions. If positions differ, the position ortho to the nitro group dominates.[2]
      
  • Pd-Catalysis (Bond-Strength Control): The rate-determining step is typically oxidative addition of the Pd(0) species into the C-X bond.

    • Bond Dissociation Energy (BDE):

      
      .
      
    • Rule: Pd(0) will insert into a C-Br bond significantly faster than a C-Cl bond. This allows for the preservation of the C-Cl bond while functionalizing the C-Br site.[4]

Decision Matrix: Selecting the Right Pathway

The following diagram illustrates the decision logic for a scaffold like 2-chloro-5-bromo-3-nitropyridine , which offers perfect orthogonal selectivity.

SelectivityLogic Start Scaffold: 2-Chloro-5-bromo-3-nitropyridine Decision Target Transformation? Start->Decision PathSNAr Nucleophilic Substitution (SNAr) Decision->PathSNAr Target C2 (Activated by NO2) PathPd Cross-Coupling (Suzuki/Buchwald) Decision->PathPd Target C5 (Weaker Bond) ProdSNAr Product A: 2-Amino-5-bromo-3-nitropyridine (Cl displaced, Br intact) PathSNAr->ProdSNAr Amine, Base, 0°C ProdPd Product B: 2-Chloro-5-aryl-3-nitropyridine (Br displaced, Cl intact) PathPd->ProdPd Pd(0), Boronic Acid, 80°C

Figure 1: Orthogonal functionalization logic for mixed-halogen nitropyridines. The C2-Cl is activated for


 by the ortho-nitro group. The C5-Br is unactivated for 

but labile for Pd-coupling.

Experimental Protocols

Protocol A: Chemoselective (Displacement of Cl)

Objective: Selective amination of the C-Cl bond (activated) while retaining the C-Br bond. Substrate: 2-chloro-5-bromo-3-nitropyridine.

Rationale: The C2 position is highly activated by the ortho-nitro group. The C5 position is meta to the nitro group and electronically deactivated. The higher electronegativity of Chlorine (vs Bromine) further stabilizes the transition state at C2. Low temperature is critical to prevent forcing conditions that might degrade the C-Br bond or cause side reactions.

Materials:

  • Substrate: 2-chloro-5-bromo-3-nitropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2-chloro-5-bromo-3-nitropyridine and a magnetic stir bar. Purge with nitrogen.

  • Solvation: Add anhydrous THF. Cool the solution to 0 °C using an ice bath. Note: Cooling is essential to maximize kinetic selectivity.

  • Addition: Add DIPEA followed by the slow, dropwise addition of Morpholine over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ). The Br isotope pattern (1:1 doublet) should remain visible in the product mass spectrum.
  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: >90% yield of 2-morpholino-5-bromo-3-nitropyridine.

Protocol B: Chemoselective Suzuki Coupling (Displacement of Br)

Objective: Selective arylation of the C-Br bond while retaining the C-Cl bond. Substrate: 2-chloro-5-bromo-3-nitropyridine.

Rationale: Palladium undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond. By using a "mild" catalytic system (avoiding highly electron-rich ligands that might activate chlorides) and controlling temperature, the C-Cl bond remains inert.[4]

Materials:

  • Substrate: 2-chloro-5-bromo-3-nitropyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene (0.15 M)

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine the substrate, phenylboronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed Toluene and the degassed 2M

    
     solution.
    
  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Critical Control Point: Do not exceed 90 °C. Higher temperatures increase the risk of Pd inserting into the activated C-Cl bond (especially if the C-Br is consumed).

  • Monitoring: Monitor via LC-MS. The target product will show the loss of Br and retention of the Cl isotope pattern (3:1).

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography.

Expected Outcome: >80% yield of 2-chloro-5-phenyl-3-nitropyridine.

Critical Analysis & Troubleshooting

The "Ambiphilic" Dilemma (2,6-Dihalo Scaffolds)

Consider the isomer 2-bromo-6-chloro-3-nitropyridine .

  • 
    :  The nucleophile will attack C2 (Br) because it is ortho to the nitro group. Even though Cl is a better electronic leaving group, the ortho-effect (inductive withdrawal) at C2 dominates the para position (C6).
    
    • Result: Loss of Br.

  • Pd-Coupling: Pd will attack C2 (Br) because C-Br is weaker than C-Cl.

    • Result: Loss of Br.

Solvent Effects in

For difficult substrates, changing the solvent can alter regioselectivity.

  • Dipolar Aprotic (DMSO, DMF): Enhances nucleophilicity and stabilizes the Meisenheimer complex. Increases rate but may lower regioselectivity (more "scrambling").

  • Protic (IPA, EtOH): Can form H-bonds with the nitro group, potentially enhancing the activation of the ortho position via specific solvation.

Data Summary Table[5][6]
Feature

Preference
Pd-Coupling Preference
Leaving Group


Electronic Driver Electronegativity (stabilizes intermediate)Bond Weakness (facilitates oxidative addition)
Regio-driver Ortho-Nitro > Para-Nitro

Meta
Sterics & Bond Strength (Position independent)
Temp Sensitivity Low Temp favors kinetic product (Ortho)High Temp promotes difficult insertions (Cl)

References

  • BenchChem. Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (Accessed 2026).[5][6] Validated protocols for pyridine functionalization.

  • National Institutes of Health (PMC).Reactivity and Selectivity in Nucleophilic Aromatic Substitution. Detailed analysis of the "element effect" (

    
    ) in activated systems. 
    
  • Baran Lab (Scripps). Haloselectivity of Heterocycles. Comprehensive guide on C-X bond reactivity differences in cross-coupling vs substitution.

  • Sigma-Aldrich. 2-Bromo-6-chloro-3-nitropyridine Product Data. Physical properties and safety data for mixed-halogen scaffolds.

  • Organic Chemistry Portal.

    
    ). General mechanistic overview and leaving group trends.[2][3] 
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

This guide provides targeted troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine. The following sections a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides targeted troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine. The following sections are designed to address specific challenges you may encounter during the purification of this compound by recrystallization, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a recrystallization solvent for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine?

A1: The principle of "like dissolves like" is a good starting point for solvent selection.[1] 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a moderately polar molecule due to the presence of the nitro group, ethoxy group, and the nitrogen in the pyridine ring. Therefore, solvents of intermediate polarity are often a good choice.

A highly effective strategy is to screen a panel of common laboratory solvents. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at or near the solvent's boiling point.[2]

Recommended single solvents to screen initially include:

  • Ethanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

Solvent mixtures, or solvent pairs, can also be very effective. [1] In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (an anti-solvent) in which it is insoluble is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the solid and cooled slowly.

Promising solvent pairs for this compound include:

  • Ethanol-water

  • Toluene-hexane

  • Ethyl acetate-hexane

Q2: My purified 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine crystals are colored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?

A2: Discoloration in the final product often indicates the presence of impurities or degradation products.[3] For pyridine derivatives, colored impurities can arise from the starting materials or from side reactions during synthesis.

To address this, you can incorporate a step to treat the solution with activated carbon. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon to the hot solution and then perform a hot filtration to remove the carbon. The activated carbon will adsorb many of the colored impurities, leading to a colorless filtrate from which your pure compound can be crystallized.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Issue 1: No Crystals Form Upon Cooling

Q: I have allowed my solution to cool to room temperature, and even placed it in an ice bath, but no crystals have formed. What should I do?

A: This is a common issue and usually indicates that the solution is not supersaturated, most likely because too much solvent was used.[4] Here is a systematic approach to induce crystallization:

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[5] The microscopic scratches on the glass can provide a surface for the first crystals to form.

  • Introduce a Seed Crystal: If you have a small amount of pure 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine, add a single, tiny crystal to the solution. This will act as a template for further crystal growth.

  • Reduce the Solvent Volume: If the above steps do not work, it is highly likely that too much solvent was added.[4][5] Gently heat the solution to boil off a portion of the solvent. Once you have reduced the volume, allow the solution to cool again.

  • Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before cooling.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q: When I cool my solution, a liquid/oily layer forms at the bottom of the flask instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid.[4] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[4]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the compound remains in solution for a longer period during cooling.[4][5]

  • Slow Down the Cooling Process: Rapid cooling can lead to the formation of a precipitate or an oil instead of well-defined crystals.[6] After heating, allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving it to an ice bath.

  • Change the Solvent: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Issue 3: Poor or Low Yield of Recovered Crystals

Q: After filtration, I have a very small amount of purified product. How can I improve my yield?

A: A low yield can result from several factors. The most common is using too much solvent, which results in a significant amount of the product remaining dissolved in the mother liquor.[5]

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product.

  • Cool the Solution Thoroughly: Ensure the solution has been thoroughly cooled in an ice bath before filtration to maximize the amount of product that crystallizes out of the solution.

  • Recover a Second Crop of Crystals: The filtrate (mother liquor) still contains some dissolved product. You can recover some of this by boiling off a portion of the solvent from the filtrate and cooling it again to obtain a second, though likely less pure, crop of crystals.

  • Avoid Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely in the funnel.

Data Summary and Protocols

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA good starting point for many organic compounds. Can be used in a solvent pair with water.
Isopropanol82PolarSimilar to ethanol, a good general-purpose solvent.
Ethyl Acetate77IntermediateOften a good choice for moderately polar compounds.[7]
Toluene111NonpolarCan be effective, especially for less polar impurities. May be used in a pair with hexane.[1]
Hexane69NonpolarLikely to be a poor solvent on its own, but excellent as an anti-solvent with more polar solvents.[7][8]
Water100Very PolarUnlikely to be a good single solvent, but can be an effective anti-solvent with ethanol.[7]
Experimental Protocol: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine. Add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry completely.

  • Purity Assessment: Check the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Visual Workflow

G cluster_start Recrystallization Troubleshooting cluster_success Success cluster_troubleshooting Issues cluster_no_crystals_solutions Solutions for No Crystals cluster_oiling_out_solutions Solutions for Oiling Out start Start Recrystallization cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals Formed observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem filter_dry Filter & Dry Crystals crystals->filter_dry end Pure Product filter_dry->end scratch Scratch Flask / Add Seed Crystal no_crystals->scratch reheat Reheat, Add More Solvent oiling_out->reheat reduce_solvent Reduce Solvent Volume & Re-cool scratch->reduce_solvent reduce_solvent->cool Retry Cooling slow_cool Cool Slowly reheat->slow_cool change_solvent Change Solvent slow_cool->change_solvent change_solvent->start Restart with New Solvent

Caption: A workflow for troubleshooting common recrystallization issues.

References

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024, January 13). Reddit. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization I. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine. MySkinRecipes. [Link]

  • Recrystallization. University of Victoria. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Doherty, R. D., et al. (1997). Current issues in recrystallization: a review. Materials Science and Engineering: A, 238(2), 219-274. [Link]

  • Doherty, R. D., et al. (1997). Current issues in recrystallization: A review. ResearchGate. [Link]

  • 3-bromo-6-chloro-2-methyl-5-nitropyridine. PubChemLite. [Link]

  • 3-Bromo-6-chloro-2-methyl-5-nitropyridine, 97%. J&K Scientific. [Link]

  • Guanidoacetic acid. Organic Syntheses Procedure. [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the stability of 3-bromo-6-chloro-2-ethoxy-5-nitropyridine under basic conditions. Authored for professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability of 3-bromo-6-chloro-2-ethoxy-5-nitropyridine under basic conditions. Authored for professionals in research and development, this document synthesizes key chemical principles with practical, field-proven insights to anticipate and troubleshoot experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-bromo-6-chloro-2-ethoxy-5-nitropyridine in the presence of a base?

The primary stability concern is its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, and this effect is significantly amplified by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This electronic arrangement makes the carbon atoms of the pyridine ring electrophilic and thus prone to attack by nucleophiles. Basic conditions often imply the presence of nucleophiles (e.g., hydroxide ions, alkoxides, amines) that can displace the substituents on the ring.

Q2: Which substituent is most likely to be displaced by a nucleophile under basic conditions: the bromo, chloro, or ethoxy group?

Predicting the most labile group in a nucleophilic aromatic substitution reaction on a pyridine ring can be complex. Generally, in SNAr reactions, the leaving group ability follows the order F > Cl ≈ Br > I for halogens.[1] However, the position of the substituent and the nature of the nucleophile also play a crucial role.

For 3-bromo-6-chloro-2-ethoxy-5-nitropyridine:

  • The chloro group at the 6-position is ortho to the electron-withdrawing nitro group.

  • The bromo group at the 3-position is meta to the nitro group.

  • The ethoxy group at the 2-position is ortho to the nitrogen atom of the pyridine ring.

The strong activation provided by the para nitro group to the 2- and 6-positions makes the chloro and ethoxy groups more susceptible to displacement than the bromo group at the 3-position. Between the chloro and ethoxy groups, the relative reactivity will depend on the specific nucleophile and reaction conditions. In many cases, halides are better leaving groups than alkoxides in SNAr reactions. Therefore, the chloro group at the 6-position is often the most likely to be displaced .

Q3: Can the ethoxy group at the 2-position be cleaved under basic conditions?

Yes, the 2-ethoxy group can be susceptible to cleavage under basic conditions, particularly with strong bases or at elevated temperatures. This can occur via two primary mechanisms:

  • Nucleophilic Aromatic Substitution: As mentioned, the 2-position is activated by the ring nitrogen and the 5-nitro group, making it a target for nucleophilic attack and displacement of the ethoxy group.

  • Hydrolysis: In the presence of aqueous base (e.g., NaOH, KOH), the ethoxy group can be hydrolyzed to a hydroxyl group, forming the corresponding 2-pyridone derivative. This reaction is often driven by the thermodynamic stability of the resulting pyridone tautomer.

Q4: Does the nitro group itself react under basic conditions?

While the primary role of the nitro group is to activate the ring towards nucleophilic attack, it can undergo reduction under certain conditions, though this is less common with typical laboratory bases. Strong reducing agents in a basic medium could potentially reduce the nitro group to an amino group or other reduced nitrogen species.[2] However, for most applications involving common bases, the nitro group is relatively stable.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting & Optimization Strategies
Low or No Yield of Desired Product Degradation of Starting Material: The reaction conditions (base strength, temperature, reaction time) may be too harsh, leading to decomposition of the 3-bromo-6-chloro-2-ethoxy-5-nitropyridine.Use a weaker base: Consider using bases like K₂CO₃, Cs₂CO₃, or organic bases (e.g., triethylamine, DIPEA) instead of strong bases like NaOH or KOtBu.• Lower the reaction temperature: Perform the reaction at a lower temperature to minimize side reactions and degradation.• Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the starting material is consumed.
Formation of Multiple Products Non-selective Nucleophilic Substitution: The nucleophile may be attacking multiple positions on the pyridine ring, leading to a mixture of isomers.Control stoichiometry: Use a precise amount of the nucleophile to favor substitution at the most reactive site.• Choose a sterically hindered nucleophile: A bulkier nucleophile may exhibit greater regioselectivity.• Modify the solvent: The polarity and proticity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., DMF, DMSO, THF, acetonitrile).
Formation of a 2-Pyridone Byproduct Hydrolysis of the 2-Ethoxy Group: Presence of water in the reaction mixture in combination with a base can lead to the hydrolysis of the ethoxy group.Use anhydrous conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Avoid aqueous workup until the reaction is complete: Quench the reaction with a non-aqueous method if possible before proceeding with an aqueous workup.
Reaction Fails to Proceed Insufficient Activation or Poor Nucleophile: The chosen base may not be strong enough to deprotonate the nucleophile, or the nucleophile may not be reactive enough to attack the pyridine ring.Increase the strength of the base: If using a weak base, consider a stronger one, but be mindful of potential degradation.• Use a more reactive nucleophile: If possible, modify the nucleophile to increase its reactivity.• Add a phase-transfer catalyst: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general guideline for performing a nucleophilic aromatic substitution reaction on 3-bromo-6-chloro-2-ethoxy-5-nitropyridine.

Materials:

  • 3-bromo-6-chloro-2-ethoxy-5-nitropyridine

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Heating mantle or oil bath with temperature control

  • TLC plates and developing chamber

  • Workup and purification reagents (e.g., water, organic solvent for extraction, brine, drying agent, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.1 - 2.0 eq) to the solution and stir.

  • Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Workflow for Troubleshooting SNAr Reactions

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during nucleophilic aromatic substitution reactions with 3-bromo-6-chloro-2-ethoxy-5-nitropyridine.

TroubleshootingWorkflow Start Reaction Outcome LowYield Low or No Yield Start->LowYield MultipleProducts Multiple Products Start->MultipleProducts NoReaction No Reaction Start->NoReaction Degradation Degradation of Starting Material? LowYield->Degradation Selectivity Poor Regioselectivity? MultipleProducts->Selectivity Reactivity Insufficient Reactivity? NoReaction->Reactivity Degradation->Reactivity No OptimizeConditions Optimize Conditions: - Lower Temperature - Weaker Base - Shorter Time Degradation->OptimizeConditions Yes Selectivity->OptimizeConditions No ModifyNucleophile Modify Nucleophile: - Steric Hindrance - Stoichiometry Selectivity->ModifyNucleophile Yes EnhanceReactivity Enhance Reactivity: - Stronger Base - More Reactive Nucleophile - Catalyst Reactivity->EnhanceReactivity Yes

Caption: Troubleshooting workflow for SNAr reactions.

References

  • Singh, A., et al. (2018). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. Retrieved from [Link]

  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-2-chloro-6-methyl-5-nitropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting regioselectivity issues in pyridine halogenation

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Reactivity in Pyridine Halogenation Executive Summary: The "Electronic Mismatch" As researchers, we often treat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Reactivity in Pyridine Halogenation

Executive Summary: The "Electronic Mismatch"

As researchers, we often treat pyridine like "benzene with a nitrogen," but this assumption is the primary cause of experimental failure. Pyridine is ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-deficient. The nitrogen atom withdraws electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS).
  • The Trap: Under standard EAS conditions (e.g.,

    
    ), the pyridine nitrogen acts as a base (
    
    
    
    ), protonating or coordinating with the Lewis acid. This generates a pyridinium species that is even more electron-deficient, effectively shutting down the reaction or forcing harsh conditions that degrade sensitive functional groups.
  • The Solution: You must choose your method based strictly on the target position.

    • C3 (Meta): Requires overcoming the energy barrier of the pyridinium salt (EAS) or using "swamping" catalyst loads.

    • C2/C4 (Ortho/Para): Impossible via direct EAS. Requires "Umpolung" strategies (N-Oxides) or radical/Minisci chemistry.

    • Directed Logic: Uses Directed Ortho Metalation (DoM) for non-electronic control.

Master Workflow: Method Selection

Before starting your experiment, trace your target isomer through this decision logic.

PyridineLogic Start Target Position? C3 Target: C3 (Meta) Start->C3 C2 Target: C2 (Ortho) Start->C2 C4 Target: C4 (Para) Start->C4 EAS Method: Direct EAS (High Temp / Swamping Cat) C3->EAS Standard DoM Method: Directed Ortho Metalation (Req. Directing Group) C3->DoM If DG at C2/C4 NOxide Method: N-Oxide Activation (POCl3 / PBr3) C2->NOxide Nucleophilic C2->DoM If DG at C3 C4->NOxide Minor Product Nitration Method: N-Oxide Nitration Then displacement C4->Nitration Electrophilic

Figure 1: Decision tree for selecting the correct halogenation methodology based on regiochemical targets.

Troubleshooting Guides (Q&A Format)
Module A: Targeting C3 (The "Deactivated" Problem)

User Query: "I am trying to brominate pyridine at the 3-position using


 and acetic acid, but I am recovering 95% starting material. What is wrong?"

Diagnosis: You are experiencing pyridinium deactivation . In acetic acid, pyridine forms a salt. The positive charge on nitrogen destabilizes the transition state (sigma complex) for EAS, particularly at C2/C4, but effectively at C3 as well due to the overall electron deficiency.

Corrective Protocol (The "Swamping Catalyst" Method): To force this reaction, you must use a Lewis Acid (LA) in large excess to coordinate the nitrogen and activate the bromine, or use oleum to prevent salt precipitation and allow high heat.

  • Reagent:

    
     (1.1 equiv) + 
    
    
    
    (2.5 - 3.0 equiv).
    • Why 3 equivalents? 1 eq binds the Nitrogen lone pair. 1 eq activates the Bromine. The excess maintains the liquid melt phase.

  • Temperature: 100°C - 130°C.

  • Mechanism: The complexed pyridine is still deactivated, but the "supersaturated" electrophile concentration overcomes the barrier.

Alternative (Oleum Route): For chlorination, bubbling


 into pyridine dissolved in oleum (

+

) at 130°C is the industrial standard for 3-chloropyridine. The

prevents the formation of insoluble pyridinium salts that coat the flask walls.
Module B: Targeting C2 (The N-Oxide Strategy)

User Query: "I need 2-chloropyridine. I tried treating pyridine with


 but got the 3-isomer. How do I switch regioselectivity?"

Diagnosis: You cannot access C2 via electrophilic attack (EAS) because the cationic intermediate places a positive charge directly on the electronegative nitrogen (an unstable resonance structure). You must use Nucleophilic Activation via the N-Oxide.

The Protocol (POCl3 Deoxygenative Chlorination): This reaction is highly reliable (often >90% yield) and regioselective for C2.

  • Step 1 (Oxidation): Treat pyridine with m-CPBA or

    
    /Acetic Acid to form Pyridine-N-Oxide.
    
  • Step 2 (Chlorination): Reflux the N-oxide in

    
     (Phosphorus Oxychloride) with 
    
    
    
    (Triethylamine).
    • Note: The base (

      
      ) is critical. It facilitates the elimination step and buffers the HCl produced.
      

Mechanism Visualization: The oxygen of the N-oxide attacks


, converting the oxygen into a good leaving group (

). Chloride ions then attack the C2 position (now activated for nucleophilic attack), restoring aromaticity and expelling the oxygen species.

NOxideMech Step1 Pyridine-N-Oxide + POCl3 Step2 Activation: O-P Bond Formation Step1->Step2 Step3 Nucleophilic Attack: Cl- attacks C2 Step2->Step3 Step4 Elimination: Loss of HOPCl2 Step3->Step4 Product 2-Chloropyridine Step4->Product

Figure 2: Mechanism of deoxygenative chlorination using POCl3.

Module C: The "Halogen Dance" (DoM Issues)

User Query: "I have 3-bromopyridine and I tried to lithiate it with LDA to add an electrophile at C4. Instead, I ended up with a mixture of 2-bromo, 4-bromo, and poly-brominated products. What happened?"

Diagnosis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) . When a lithiated pyridine contains a halogen, the lithio-species is often less stable than a species where the lithium and halogen have swapped positions. The lithium "dances" around the ring to the thermodynamically most stable position (usually ortho to the ring nitrogen), causing the halogen to migrate.

The Fix:

  • Thermodynamic Control: The "dance" is driven by thermodynamics.[1] To stop it, you must operate under strict Kinetic Control .

  • Temperature: Must be kept at -78°C or lower.

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less likely to act as a nucleophile, preventing direct attack on the ring.

  • Quench Rapidly: Do not allow the lithiated species to "age." Add your electrophile immediately.

Comparison of Bases for DoM:

Base

(Conj. Acid)
Steric BulkRisk of Nu- AttackRecommended For
n-BuLi ~50LowHigh (attacks C2)Halogen-Lithium Exchange only
LDA 36MediumMediumGeneral DoM (No halogens present)
LiTMP 37HighVery LowHalopyridines (Prevents Dance)
Reference Data: Regioselectivity Matrix
PrecursorReagent SystemMechanismMajor ProductReference
Pyridine

, Oleum, 130°C
EAS3-Bromopyridine [1]
Pyridine

,

(excess)
EAS3-Chloropyridine [2]
Pyridine-N-Oxide

,

Nucleophilic2-Chloropyridine [3]
Pyridine-N-Oxide

,

EAS (on activated ring)4-Nitropyridine-N-oxide *[4]
3-F-Pyridine

/ Electrophile
DoM2-Substituted-3-F-Pyridine [5]

*Note: The 4-nitro group can be easily displaced by halides (Cl/Br) using acetyl halides, effectively yielding 4-halopyridines.

References
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[2] (Standard text for heterocyclic reactivity patterns).

  • Pearson, D. E.; et al. "The Swamping Catalyst Effect in the Bromination of Pyridine." J. Org.[3][4] Chem.1961 , 26, 789. Link

  • Jorgensen, M. J. "Deoxygenative Halogenation of Nitrogen Heterocycles." Organic Reactions2011. (Review of POCl3 mechanisms).
  • Scripps Research Institute (Baran Lab). "Heterocyclic Chemistry - Pyridines." Open Source Lecture Notes. Link

  • Schlosser, M. "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." Angew. Chem. Int. Ed.2005 , 44, 376.[5] Link

  • McNally, A. "Selective Halogenation of Pyridines via Zincke Imine Intermediates." Science2022 . (Modern C3-selective alternative). Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Polysubstituted Pyridines: A Comparative NMR Guide for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Executive Summary This guide provides a rigorous spectral analysis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (CAS: Non-indexed/Proprietary Scaffold), a highly functionalized intermediate often encountered in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectral analysis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (CAS: Non-indexed/Proprietary Scaffold), a highly functionalized intermediate often encountered in the synthesis of kinase inhibitors and agrochemicals.

Due to the steric crowding and competing electronic effects of four distinct substituents on the pyridine ring, this molecule presents unique challenges in structural assignment. This document compares:

  • Solvent Systems: The resolution and chemical shift fidelity between Chloroform-

    
     (CDCl
    
    
    
    )
    and Dimethyl Sulfoxide-
    
    
    (DMSO-
    
    
    )
    .
  • Structural Validation: Methods to differentiate the target molecule from its potential regioisomers using 1D and 2D NMR techniques.[1][2]

Structural Analysis & Theoretical Prediction

Before experimental acquisition, a theoretical understanding of the proton environment is required to validate the resulting spectrum.

The Molecule

The structure is a pentasubstituted pyridine ring (including the nitrogen).

  • Position 1: Nitrogen[3][4][5]

  • Position 2: Ethoxy group (

    
    )
    
  • Position 3: Bromine (

    
    )[4][6]
    
  • Position 4: Proton (H-4) — The sole aromatic signal.

  • Position 5: Nitro group (

    
    )
    
  • Position 6: Chlorine (

    
    )[4][6][7]
    
Predicted 1H NMR Data (Benchmark)

The following values serve as the baseline for quality control. Deviations >0.2 ppm suggest impurities or incorrect regio-chemistry.

Proton AssignmentMultiplicityIntegrationPredicted Shift (

, ppm)
Coupling Constant (

, Hz)
Electronic Rationale
H-4 (Aromatic) Singlet (s)1H8.65 – 8.85 N/AHighly deshielded by ortho-nitro and ortho-bromo groups.
-OCH

- (Ethoxy)
Quartet (q)2H4.45 – 4.55

Downfield due to oxygen and electron-deficient pyridine ring.
-CH

(Ethoxy)
Triplet (t)3H1.40 – 1.48

Standard methyl triplet, slightly deshielded by proximity to oxygen.

Comparative Analysis: Solvent Selection

The choice of solvent critically affects the chemical shift (


) and the ability to detect labile impurities.
Comparison 1: CDCl vs. DMSO- [7][8]
FeatureChloroform-

(CDCl

)
DMSO-

Scientist’s Verdict
Solubility Moderate. Good for lipophilic ethoxy chain.Excellent. Dissolves the polar nitro/halo core effectively.Use DMSO-

for final characterization to ensure no aggregation.
H-4 Shift

ppm

ppm
DMSO causes a downfield shift due to dipole-dipole interactions with the nitro group.
Water Peak

ppm (Distinct)

ppm (Broad)
CDCl

is better if the sample is wet; DMSO water peak can obscure the ethoxy -CH

- if not dry.
Lock Stability HighModerate (Hygroscopic)CDCl

is preferred for quick reaction monitoring (IPC).

Recommendation: Use CDCl


  for routine reaction monitoring (IPC) due to cost and ease of evaporation. Use DMSO-

for full structural characterization and publication-quality spectra to prevent peak broadening from aggregation.

Experimental Protocol: High-Fidelity Acquisition

To ensure quantitative accuracy (qNMR) and resolution, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Spectral Width (SW): 14 ppm (–2 to 12 ppm)

  • Relaxation Delay (d1): 5.0 seconds (Critical).

    • Why? The isolated aromatic proton (H-4) has a long T1 relaxation time (lack of dipolar relaxation pathways). A short d1 will under-integrate this proton relative to the alkyl chain.

  • Scans (ns): 16 (Routine) or 64 (Carbon satellites check).

  • Temperature: 298 K (25°C).

Regioisomer Differentiation (The "Isomer Trap")

In the synthesis of this molecule, a common side reaction produces the isomer where the Nitro and Bromo groups are swapped or positioned differently. 1H NMR alone is often insufficient because both isomers show a singlet aromatic proton.

Differentiation Workflow: To confirm the 3-Bromo-5-Nitro arrangement versus a 3-Nitro-5-Bromo isomer, you must use Heteronuclear Multiple Bond Correlation (HMBC).

Logic Pathway for Assignment
  • Target: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

  • Isomer: 3-Bromo-6-chloro-2-ethoxy-4-nitropyridine (Hypothetical alternate substitution)

The HMBC Test: Look for the correlation between the H-4 proton and the adjacent carbons (C-3 and C-5).

  • C-Br Carbon Shift: ~110–120 ppm.

  • C-NO

    
     Carbon Shift:  ~140–155 ppm.
    
  • If H-4 correlates strongly to a carbon at 120 ppm (C-Br) AND a carbon at 145+ ppm (C-NO2), the proton is sandwiched between them.

  • If H-4 correlates only to high-field carbons, the substitution pattern is incorrect.

Visualization: Analytical Workflow

The following diagram illustrates the decision-making process for validating this compound.

NMR_Workflow Start Crude Reaction Mixture Solubility Solubility Check: CDCl3 vs DMSO-d6 Start->Solubility Acquisition 1H NMR Acquisition (d1 = 5.0s) Solubility->Acquisition Analysis Analyze H-4 Signal (Singlet, ~8.7 ppm) Acquisition->Analysis Decision Is H-4 a Singlet? Analysis->Decision IsomerCheck Run 2D HMBC Check C-3/C-5 Correlations Decision->IsomerCheck Yes Fail Reject: Wrong Isomer or Impurity Decision->Fail No (Doublet/Multiplet) IsomerCheck->Fail Unexpected Correlations Pass Confirm Structure: 3-Br-6-Cl-2-OEt-5-NO2 IsomerCheck->Pass H-4 correlates to C-Br (~120) & C-NO2 (~150)

Caption: Logical workflow for the spectral validation of polysubstituted pyridines, emphasizing the critical HMBC checkpoint for regioisomer confirmation.

References

  • Abraham, R. J., et al. (2006).[8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem Technical Guides. (2025). "13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide." BenchChem.[4]

  • Oxford Instruments. (2024).[2] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes.

  • Stenutz, R. (n.d.). "NMR chemical shift prediction of pyridines." Stenutz.eu.

  • Sultan Qaboos University. (2021). "2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism and NMR spectral interpretations." Elsevier Pure.

Sources

Comparative

Technical Guide: 13C NMR Structural Elucidation of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

The following technical guide details the structural elucidation and 13C NMR characteristics of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine . Executive Summary 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (CAS: 239791-63-0) i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and 13C NMR characteristics of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine .

Executive Summary

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (CAS: 239791-63-0) is a highly functionalized pyridine scaffold, frequently utilized as a regioselective intermediate in the synthesis of kinase inhibitors and agrochemicals.[1][2][3]

Due to the dense substitution pattern (tetrasubstituted pyridine ring), experimental spectral data is often absent from public repositories. This guide serves as a comparative structural analysis , benchmarking the molecule's predicted NMR performance against established pyridine increments and analogous building blocks.

Key Identifier:

  • Formula: C₇H₆BrClN₂O₃[4]

  • Molecular Weight: 281.49 g/mol [4]

  • Core Challenge: Differentiating the highly substituted quaternary carbons (C2, C3, C5, C6) which often possess long relaxation times (

    
    ) and exhibit low sensitivity.
    

Structural Analysis & Theoretical Shifts

The 13C NMR spectrum of this molecule is defined by electronic push-pull effects .[4] The pyridine ring is electron-deficient, further deactivated by the nitro group, yet activated at the 2-position by the ethoxy donor.

Predicted Chemical Shift Table

The following values represent a high-confidence prediction range derived from substituent chemical shift (SCS) additivity rules for pyridines, calibrated against 2-ethoxy-3-nitropyridine analogs.

Carbon PositionTypePredicted Shift (δ, ppm)Signal CharacteristicsElectronic Rationale
C2 Quaternary160.0 – 164.0 Weak intensityDeshielded: Ipso to electronegative Oxygen (-OEt) and Nitrogen (ring).[4]
C6 Quaternary145.0 – 150.0 Weak intensityDeshielded: Ipso to Chlorine; Ortho to Nitro (shielding effect competes).[4]
C5 Quaternary138.0 – 143.0 Weak / BroadDeshielded: Ipso to Nitro (-NO₂).[4] Often broadened by ¹⁴N quadrupolar relaxation.[4]
C4 CH 135.0 – 139.0 Strong / Sharp Diagnostic: The only aromatic CH.[4] Appears in DEPT-135/90.[4]
C3 Quaternary105.0 – 112.0 Weak intensityShielded: Ipso to Bromine (Heavy Atom Effect) and Ortho to electron-donating Ethoxy.[4]
OCH₂ Aliphatic64.0 – 66.0 Medium intensityTypical ethoxy methylene shift.[4]
CH₃ Aliphatic14.0 – 15.0 Strong intensityTypical ethoxy methyl shift.[4]

Note on Solvent: Values are referenced to CDCl₃ (77.16 ppm).[4] In DMSO-d₆ , expect a systematic shift of +1 to +2 ppm for carbonyl-like carbons (C2).[4]

Comparative Analysis: Product vs. Alternatives

To validate the structure without a reference standard, researchers must compare the observed data against "Alternative" structural isomers or analogs.

Comparison 1: Regioisomer Differentiation

A common synthetic impurity is the 4-ethoxy isomer or the 2-chloro-6-ethoxy isomer.[4]

FeatureTarget Molecule (2-Ethoxy)Alternative Isomer (4-Ethoxy)Differentiation Logic
C-O Shift ~162 ppm (C2)~165-170 ppm (C4)C4-alkoxy pyridines are typically more deshielded than C2-alkoxy.[4]
Aromatic CH C4 (Singlet) C2 (Singlet) HMBC Correlation: In the target, the CH (C4) correlates to C2, C6, and C5. In the 4-ethoxy isomer, the CH (C2) correlates to N-adjacent carbons.
Shielding C3 is highly shielded (~108 ppm) by Br and OEt.[4]C3/C5 are shielded.[4]The target has only one highly shielded carbon (C3).[4] 4-ethoxy would likely shield both C3 and C5.[4]
Comparison 2: Analog Benchmarking

Using 3-Bromo-2-chloropyridine as a baseline alternative for spectral calibration:

  • Base Analog (3-Br-2-Cl-Py): C3 appears at ~120 ppm.[4]

  • Target Molecule Effect: Adding the 2-Ethoxy group (strong donor) ortho to the bromine causes a significant upfield shift (shielding) of C3 by ~10-15 ppm.[4]

  • Result: If your experimental C3 signal is near 120 ppm, the ethoxy group is likely not at the 2-position (or hydrolysis to 2-OH has occurred).

Experimental Protocol: Self-Validating Workflow

To ensure authoritative assignment, follow this "Self-Validating" NMR protocol.

Step 1: Sample Preparation[4]
  • Mass: Dissolve 10–20 mg of sample in 0.6 mL CDCl₃ .

  • Additive: Add 1-2 mg of Cr(acac)₃ (Chromium(III) acetylacetonate) if quaternary carbons are invisible due to saturation.[4] This relaxation agent shortens

    
    .
    
Step 2: Acquisition Parameters (100 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[4]

  • Relaxation Delay (D1): Set to 3–5 seconds . The quaternary C2 and C6 carbons relax slowly.[4]

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Step 3: Assignment Logic (The "Product" Verification)
  • Run DEPT-135:

    • Phase Up: CH₃ (~14 ppm) and C4 (~137 ppm).[4]

    • Phase Down: OCH₂ (~65 ppm).[4]

    • Invisible: C2, C3, C5, C6.[4]

  • Run HSQC: Confirm the C4 proton is attached to the carbon at ~137 ppm.[4]

  • Run HMBC (Long Range):

    • The OCH₂ protons must show a strong 3-bond correlation to C2 (~162 ppm) .[4] This is the definitive proof of regiochemistry.

Visualization of Assignment Workflow

NMR_Assignment_Flow cluster_shifts Predicted Shift Logic Start Start: Unknown Sample (C7H6BrClN2O3) ProtonNMR 1H NMR Analysis Identify 1 Aromatic Singlet (H4) Start->ProtonNMR CarbonNMR 13C NMR (Broadband Decoupled) Count 7 Signals ProtonNMR->CarbonNMR DEPT DEPT-135 Experiment CarbonNMR->DEPT Branch_CH Signal at ~137 ppm (Phase UP) Assign: C4 (Aromatic CH) DEPT->Branch_CH Branch_CH2 Signal at ~65 ppm (Phase DOWN) Assign: OCH2 (Ethoxy) DEPT->Branch_CH2 Branch_Quat Signals Disappear (C2, C3, C5, C6) DEPT->Branch_Quat HMBC HMBC Experiment (Long Range Coupling) Branch_CH2->HMBC Branch_Quat->HMBC Proof Key Correlation: OCH2 protons -> C2 (~162 ppm) HMBC->Proof Definitive Regiochemistry Logic1 C3 (~108 ppm) Shielded by Br/OEt Logic2 C2 (~162 ppm) Deshielded by N/O

Figure 1: Logical workflow for the structural assignment of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine using 1D and 2D NMR techniques.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[4]

  • Breitmaier, E., & Voelter, W. (1987).[4] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[4]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[4] Spectral Database for Organic Compounds (SDBS). [Link]

  • Hanai, K., & Okuda, T. (1975).[4] Nuclear Magnetic Resonance Spectra of Substituted Pyridines. Chemical and Pharmaceutical Bulletin, 23(11), 2671-2677.[4] [Link]

Sources

Validation

Optimizing Structural Elucidation: A Comparative Guide to Mass Spectrometry Ionization and Fragmentation of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Executive Summary This guide provides a technical comparison of ionization modalities for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine , a highly functionalized intermediate often encountered in kinase inhibitor synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of ionization modalities for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine , a highly functionalized intermediate often encountered in kinase inhibitor synthesis. Due to its poly-halogenated and nitro-substituted nature, this molecule presents unique challenges in mass spectrometry (MS).

The Verdict:

  • For Structural Confirmation (Qualitative): Electron Impact (EI) is superior due to distinct fragmentation fingerprints that differentiate isomers.

  • For Biological Quantification (Quantitative): Electrospray Ionization (ESI-MS/MS) in positive mode is the gold standard, provided that collision energies are optimized to induce the diagnostic loss of the ethoxy side chain.

Molecular Profile & Isotopic Signature

Before selecting an ionization method, the analyst must understand the "spectral fingerprint" dictated by the halogen isotopes.

  • Formula:

    
    
    
  • Nominal Mass (Monoisotopic): 280 Da (

    
    )
    
  • Key Functional Groups:

    • Ethoxy (-OCH₂CH₃): Prone to McLafferty-type rearrangement (ethylene loss).

    • Nitro (-NO₂): Prone to radical loss (-NO, -NO₂).

    • Halogens (Br, Cl): Define the isotopic envelope.

The Isotopic Envelope (Critical for Identification)

The presence of one Bromine and one Chlorine creates a distinct M, M+2, M+4 pattern.[1][2]

IsotopologueCompositionm/z (Nominal)Approx.[3][4] Relative Abundance
M

280 100% (Base)
M+2

&

282 ~130% (4:3 ratio approx)
M+4

284 ~30%

Analyst Note: In ESI, these values shift to


.

Comparative Analysis: EI vs. ESI-MS/MS

This section objectively compares the two dominant methodologies.

Table 1: Performance Matrix
FeatureElectron Impact (EI) ESI-MS/MS (Triple Quad/Q-TOF)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Weak or Absent (due to labile

)
Strong

(Base Peak)
Fragmentation Extensive, In-sourceControlled (Collision Induced Dissociation)
Sensitivity Moderate (ng range)High (pg range)
Matrix Tolerance High (Gas Phase)Low (Susceptible to Ion Suppression)
Primary Application Purity check, Library matchingDMPK studies, Trace quantification
Detailed Assessment
Method A: Electron Impact (EI)[5][6][7]
  • Mechanism: High-energy electrons bombard the gas-phase molecule.[5]

  • Outcome: The nitro group is extremely labile. You will likely see a weak molecular ion at m/z 280. The base peak is often the result of the loss of the nitro group (

    
    ) or the ethoxy ethylene (
    
    
    
    ).
  • Utility: Best for confirming that the halogens are on the pyridine ring and have not migrated, as the ring fragmentation pattern is distinct.

Method B: ESI-MS/MS (Recommended for Drug Dev)
  • Mechanism: Protonation in solution followed by desolvation.

  • Outcome: Forms a stable

    
     ion. Fragmentation requires a collision cell (CID).[8]
    
  • Utility: This is the preferred method for biological assays. The transition

    
     (Loss of Ethylene) is the most sensitive quantifier transition.
    

Fragmentation Pathways (Mechanistic Deep Dive)

Understanding how the molecule breaks apart is essential for assigning peaks.[9]

Primary Pathway: Ethylene Elimination (The "Ethoxy Effect")

Unlike standard aliphatic ethers, ethoxy groups on aromatic/heteroaromatic rings undergo a specific rearrangement (often termed a four-center elimination or McLafferty-like rearrangement).

  • Mechanism: A hydrogen from the

    
    -carbon of the ethoxy group transfers to the ether oxygen or the ring nitrogen, expelling neutral ethylene (
    
    
    
    , 28 Da).
  • Result: Conversion of the ethoxy ether to a hydroxyl/pyridone tautomer.

  • Mass Shift:

    
     (in EI) or 
    
    
    
    (in ESI).
Secondary Pathway: Nitro Group Loss
  • Loss of NO• (30 Da): Common in heteroaromatic nitro compounds, involving rearrangement to a nitrite ester followed by cleavage.

  • Loss of NO₂• (46 Da): Direct cleavage of the C-N bond.

Visualization of Pathways

The following diagram illustrates the fragmentation tree for the


 ion (ESI mode).

FragmentationPathways Parent Parent [M+H]+ m/z 281 (79Br, 35Cl) Frag1 Loss of Ethylene (-C2H4) m/z 253 (Diagnostic Peak) Parent->Frag1 - 28 Da (McLafferty-like) Frag2 Loss of Nitro (-NO2) m/z 235 Parent->Frag2 - 46 Da Frag3 Loss of NO (-30) m/z 223 Frag1->Frag3 - 30 Da (Rearrangement) Frag4 Combined Loss (-C2H4 -NO2) m/z 207 Frag1->Frag4 - 46 Da (Secondary)

Caption: Figure 1. Proposed ESI-MS/MS fragmentation tree for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (


 isotopologue).

Experimental Protocol: ESI-MS/MS Optimization

This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters TQ-XS).

Step 1: Infusion & Source Optimization
  • Preparation: Dissolve standard to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Mode: Positive Electrospray (+ESI). The pyridine nitrogen is basic and protonates easily.

  • Isotope Check: Verify the 281/283/285 pattern. If the ratios deviate from approx 3:4:1, check for dechlorination or debromination artifacts.

Step 2: Collision Energy (CE) Ramping

Perform a "breakdown curve" analysis to find the optimal CE for the quantifier ion.

Transition (

)
TypePredicted CE (eV)Origin
281.0

253.0
Quantifier 15 - 20 Loss of

(Ethylene)
281.0

207.0
Qualifier 130 - 35Loss of

+

281.0

235.0
Qualifier 225 - 30Direct loss of

Step 3: Self-Validating Logic (Quality Control)

To ensure the method is robust, apply this logic flow:

ValidationLogic Start Start Analysis CheckIso Check MS1 Isotope Pattern (281/283/285) Start->CheckIso CheckFrag Check MS2 Transition 281->253 CheckIso->CheckFrag Pattern Matches Fail FAIL: Interference/Degradation CheckIso->Fail Pattern Distorted Ratio Calc Ion Ratio (Quant/Qual) CheckFrag->Ratio Signal > S/N 10 Pass PASS: Identity Confirmed Ratio->Pass Within ±20% Ratio->Fail Out of Range

Caption: Figure 2. Automated decision logic for validating the identity of the analyte during routine analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on rearrangement mechanisms).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for isotopic abundance rules of Br/Cl).
  • NIST Chemistry WebBook. Standard Reference Data. [Link] (Reference for general nitropyridine fragmentation behavior).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. [Link] (Source for ESI fragmentation rules vs EI).

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is the cornerstone of ensuring drug substance quality and, ultimately, patient safety. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is the cornerstone of ensuring drug substance quality and, ultimately, patient safety. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine, a complex heterocyclic intermediate pivotal in pharmaceutical synthesis.

We will move beyond a simple recitation of steps to explore the rationale behind each decision, comparing viable alternatives and grounding our choices in established scientific principles and regulatory expectations. The objective is to create a method that is not only accurate and precise but also robust enough to separate the active pharmaceutical ingredient (API) from any potential process impurities and degradation products.

Initial Considerations: Analyte Properties and Chromatographic Approach

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a substituted pyridine derivative. Its structure, featuring halogens, a nitro group, and an ethoxy group, suggests a moderately polar, aromatic compound with a strong UV chromophore due to the nitroaromatic system. These characteristics make Reversed-Phase HPLC (RP-HPLC) the logical starting point for method development.[1][2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; the non-polar characteristics of our analyte will promote retention and allow for effective separation.[2]

Section 1: Method Development and Optimization: A Comparative Analysis

The goal of method development is to achieve optimal separation of the main analyte peak from all potential impurities and degradants. This involves a systematic evaluation of critical chromatographic parameters.

Stationary Phase (Column) Selection

The choice of the stationary phase is the most critical factor in achieving separation.[3] While C18 (octadecyl) columns are the workhorse of RP-HPLC due to their high hydrophobicity and wide applicability, not all C18 columns are created equal.[1] We compared three different C18 columns to evaluate the impact of silica backbone and bonding technology on chromatographic performance.

Experimental Protocol: Column Scouting

  • Preparation of Analyte Solution: Prepare a 100 µg/mL solution of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine in a 50:50 mixture of acetonitrile and water.

  • Initial Chromatographic Conditions:

    • Mobile Phase: 60% Acetonitrile, 40% Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30°C

  • Procedure: Equilibrate each column with the mobile phase for at least 30 minutes. Inject the analyte solution in triplicate on each column and record the results.

Table 1: Comparison of C18 Stationary Phases

ParameterColumn A (Standard, end-capped)Column B (High-purity silica)Column C (Phenyl-hexyl phase)
Retention Time (min) 4.254.315.12
Peak Asymmetry (As) 1.351.101.05
Theoretical Plates (N) 8,50012,50011,800
Rationale for Choice Standard performance, but shows some tailing.Excellent efficiency and peak shape. The high-purity silica minimizes unwanted interactions with the analyte.Offers alternative selectivity due to pi-pi interactions, but Column B provides superior efficiency.
Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of the analyte.[4] Key variables include the organic modifier, its concentration, and the pH of the aqueous component.

1.2.1. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[4]

  • Acetonitrile: Generally offers lower viscosity (leading to higher efficiency) and a lower UV cutoff.

  • Methanol: Can provide different selectivity and is a more economical choice.

We evaluated both solvents in combination with water. Acetonitrile provided sharper peaks and a more stable baseline, making it the preferred choice for this analysis.

1.2.2. Mobile Phase Composition and Elution Mode

An isocratic elution (constant mobile phase composition) is simpler, but a gradient elution (composition changes over time) is often necessary for complex samples with a wide range of polarities, which is typical after forced degradation.[5]

Experimental Protocol: Gradient Optimization

  • Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to elute all components.

  • Refinement: Based on the scouting run, develop a more focused gradient that provides adequate separation of the main peak and any observed impurities within a reasonable run time.

The optimized gradient was found to be:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 75% B

    • 15-18 min: 75% B

    • 18-18.1 min: 75% to 40% B

    • 18.1-25 min: 40% B (equilibration)

The addition of phosphoric acid to the aqueous phase helps to control the pH and ensure consistent peak shapes for any ionizable impurities.

Section 2: Forced Degradation Studies: Ensuring Specificity

A purity method must be "stability-indicating," meaning it can unequivocally assess the analyte in the presence of its degradation products.[6][7] Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to generate these potential degradants.[8][9] This is a core requirement of regulatory bodies as outlined in the ICH guidelines.[10][11]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API API Sample (3-Bromo-6-chloro-2-ethoxy-5-nitropyridine) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo HPLC Inject into HPLC System (Optimized Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PDA Peak Purity Analysis (PDA Detector) HPLC->PDA Evaluate Specificity & Resolution

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols: Forced Degradation For each condition, a sample of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine was subjected to stress. A control sample (unstressed) was prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1N HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N HCl, and dilute with mobile phase. Studies on similar pyridine derivatives suggest high instability in alkaline mediums.[12]

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Keep 10 mg of the solid sample in a hot air oven at 80°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose 10 mg of the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation of APINumber of Degradation PeaksResolution (Rs) of Closest Peak
Acid Hydrolysis ~12%2> 2.5
Base Hydrolysis ~25%3> 2.1
Oxidation ~8%1> 3.0
Thermal < 2% (Stable)0N/A
Photolytic ~5%1> 2.8

Results: The method successfully separated the intact API from all degradation products formed under various stress conditions, with a resolution (Rs) value greater than 2.0 for all peaks. This confirms the specificity and stability-indicating nature of the method. Peak purity analysis using a Photodiode Array (PDA) detector confirmed that the main analyte peak was spectrally pure in all stressed samples.

Section 3: Method Validation: Documenting Performance

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[11][13] The validation was performed according to the ICH Q2(R1) guidelines.[6]

Validation_Workflow Start Finalized HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ Limit of Quantitation Start->LOQ LOD Limit of Detection Start->LOD Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated LOD->Validated Robustness->Validated

Caption: ICH Q2(R1) Method Validation Parameters.

Experimental Protocols & Acceptance Criteria

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: A series of solutions were prepared from 50% to 150% of the target concentration (100 µg/mL). The peak area response was plotted against concentration.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by spiking a known amount of API into a placebo mixture at three concentration levels (80%, 100%, 120%). The % recovery was calculated.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of the standard solution.

    • Intermediate Precision (Inter-day): Analysis performed on a different day by a different analyst.

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio method.

    • Acceptance Criteria: S/N ratio of ~10 for LOQ and ~3 for LOD.[13]

  • Robustness: The method was tested by deliberately varying parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

    • Acceptance Criterion: System suitability parameters (peak asymmetry, theoretical plates) remain within acceptable limits, and no significant change in results.

Table 3: Summary of Method Validation Data

ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9998≥ 0.999Pass
Range (µg/mL) 50 - 150-Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability, %RSD) 0.45%≤ 2.0%Pass
Precision (Intermediate, %RSD) 0.68%≤ 2.0%Pass
LOD (µg/mL) 0.05-Pass
LOQ (µg/mL) 0.15-Pass
Robustness No significant impact on resultsSystem suitability passesPass

Conclusion

This guide has detailed a systematic, comparative approach to developing a stability-indicating RP-HPLC method for the purity analysis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine. By comparing different stationary phases and optimizing the mobile phase through a gradient elution, a highly efficient and specific method was achieved.

The method's specificity was rigorously confirmed through comprehensive forced degradation studies, demonstrating its ability to separate the main analyte from all stress-induced degradants. Full validation according to ICH guidelines confirmed that the method is linear, accurate, precise, and robust. This validated method is now fit for its intended purpose in a quality control environment for routine purity testing and stability studies.

References

  • J AOAC Int. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. PubMed. [Link]

  • Pharmaceutical Technology. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • LCGC. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

Sources

Validation

Comparing reactivity of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine with 2,6-dichloro analogues

This guide provides an in-depth technical analysis comparing the reactivity of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine with its parent scaffold, 2,6-dichloro-3-bromo-5-nitropyridine . Executive Summary 3-Bromo-6-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing the reactivity of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine with its parent scaffold, 2,6-dichloro-3-bromo-5-nitropyridine .

Executive Summary

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine represents a "desymmetrized" electrophilic scaffold derived from the parent 2,6-dichloro-3-bromo-5-nitropyridine . While the parent dichloro analogue acts as a promiscuous dual-electrophile—often leading to mixtures of regioisomers during nucleophilic aromatic substitution (


)—the 2-ethoxy derivative offers a controlled, single-site reactivity profile.

This guide details the electronic principles governing these differences, providing experimental protocols for leveraging the unique regiochemistry of the 2-ethoxy scaffold for precision synthesis of polysubstituted pyridines.

Key Comparison Matrix
Feature2,6-Dichloro-3-bromo-5-nitropyridine 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
Primary Electrophile Dual (C2 & C6) . Competition between sites.Single (C6) . Highly specific.
Regioselectivity C6-Selective (Kinetic & Thermodynamic). Driven by ortho-nitro activation.Pre-defined . The C2 position is already blocked/functionalized.
Leaving Group (

)
Cl (Good).Cl (Good) at C6; OEt (Poor) at C2.
Main Application Starting material for library generation.Advanced intermediate for specific SAR (Structure-Activity Relationship) vectors.

Structural Analysis & Electronic Theory

The reactivity difference stems fundamentally from the interplay between the Nitro (


)  group's activation and the Leaving Group (

)
hierarchy.
The "Ortho-Nitro" Effect

In the parent 2,6-dichloro analogue, the nitro group at C5 exerts a powerful electron-withdrawing effect.

  • Position C6 (Ortho to

    
    ):  Receives the strongest inductive and resonance activation. The Meisenheimer complex formed by attack here is stabilized directly by the nitro group.
    
  • Position C2 (Para to

    
    ):  Activated by resonance, but lacks the inductive proximity of the ortho position.[1] Additionally, it is sterically crowded by the adjacent C3-Bromo group.
    

Therefore, in the parent compound, C6 is the "Hot Spot" for nucleophilic attack.

The Desymmetrized Advantage

The target molecule, 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine , has the C2 position already occupied by an ethoxy group.

  • Electronic Consequence: The ethoxy group is an Electron Donating Group (EDG) by resonance. It donates electron density into the ring (specifically to C3 and C5).

  • Reactivity Impact: While the ring is slightly more electron-rich than the dichloro parent, the remaining C6-Chlorine is still ortho to the nitro group. It remains highly reactive toward

    
    , but now without any competition from the C2 site.
    
Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways from the parent dichloro compound and the specific utility of the 2-ethoxy derivative.

G cluster_0 Regioselectivity Switch Start 2,6-Dichloro-3-bromo- 5-nitropyridine Prod_C6 Major Isomer (Natural) 6-Ethoxy-2-chloro-... Start->Prod_C6 Standard NaOEt/EtOH (Kinetic Control at C6) Prod_C2 Target Scaffold 3-Bromo-6-chloro- 2-ethoxy-5-nitropyridine Start->Prod_C2 Directed Conditions (Non-polar solvent / Li+) Final Final Drug Candidate (C6-Amine, C2-Ethoxy) Prod_C2->Final Amine (R-NH2) SnAr at C6 (Exclusive)

Figure 1: Divergent synthesis pathways. The target 2-ethoxy scaffold requires specific conditions to overcome the natural preference for C6 substitution, but once formed, it offers exclusive reactivity at the remaining C6-chlorine.

Comparative Reactivity Data

Nucleophilic Substitution ( )

The most critical distinction is the selectivity window .

  • 2,6-Dichloro Analogue:

    • Reagent: 1.0 eq Amine / Base.

    • Outcome: Typically yields a 4:1 to 10:1 mixture favoring substitution at C6 (ortho-nitro).

    • Risk:[1] Over-reaction to the disubstituted product is common if temperature is not strictly controlled (

      
      ).
      
  • 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine:

    • Reagent: 1.0 - 2.0 eq Amine / Base.

    • Outcome:Exclusive substitution at C6 . The C2-ethoxy group is a poor leaving group compared to Cl and is not displaced under standard conditions.

    • Benefit: Allows for reactions at Room Temperature (RT) or mild heating without forming side products.

Metal-Catalyzed Cross-Coupling (Suzuki/Stille)

Both compounds possess a C3-Bromine, but the chemical environment differs.

  • 2,6-Dichloro: The presence of two chlorines makes Pd-catalyzed coupling risky; oxidative addition can occur at C-Cl bonds (especially C6-Cl activated by nitro) competitively with C-Br.

  • 2-Ethoxy Derivative: The C2-ethoxy group sterically shields the C3-Br slightly, but more importantly, the molecule has fewer competing electrophilic sites once the C6-Cl is displaced.

    • Strategy: Perform

      
       at C6 first, then perform Suzuki coupling at C3. This prevents "scrambling" of the halogen positions.
      

Experimental Protocols

Protocol A: Regioselective Synthesis of the 2-Ethoxy Scaffold

To obtain the target 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine from the 2,6-dichloro parent, one must overcome the natural C6 preference. This often requires "directed"


 using cation coordination.

Materials:

  • 2,6-Dichloro-3-bromo-5-nitropyridine (1.0 eq)

  • Lithium Ethoxide (LiOEt) (1.05 eq) — Note: Li+ is tighter coordinating than Na+.

  • Solvent: Toluene (Anhydrous, Non-polar) — Crucial for coordination effect.

Procedure:

  • Dissolve the pyridine substrate in anhydrous Toluene (0.1 M) under

    
    .
    
  • Cool to -20°C . (Kinetic control is essential).

  • Add LiOEt dropwise as a solution in THF/Toluene over 30 minutes.

  • Stir at -20°C for 2 hours, then slowly warm to 0°C.

  • Monitor via HPLC: Look for the formation of the meta-nitro product (2-ethoxy). If the ortho-nitro product (6-ethoxy) dominates, the solvent polarity is too high.

  • Quench: Add saturated

    
    . Extract with EtOAc.[2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The isomers typically have distinct

    
     values due to the dipole difference (Nitro/Ethoxy alignment).
    
Protocol B: Functionalization of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Displacement of the remaining C6-Cl with a secondary amine (e.g., Morpholine).

Materials:

  • 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (1.0 eq)[3]

  • Morpholine (1.2 eq)

  • DIPEA (1.5 eq)

  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Procedure:

  • Dissolve the substrate in

    
     (0.2 M).
    
  • Add DIPEA followed by Morpholine at Room Temperature (RT).

  • Observation: The reaction is usually exothermic due to the high activation of the C6-Cl by the ortho-nitro group.

  • Stir for 1-2 hours. (Unlike the dichloro analogue, prolonged stirring does not risk displacing the C2-ethoxy group).

  • Workup: Evaporate solvent, redissolve in DCM, wash with water.

  • Yield: Typically >90% regiopure product.

References

  • Regioselectivity in 2,6-Dichloropyridines

    • Study on solvent effects favoring ortho-substitution in 3-substituted pyridines.
    • Source:

  • SnAr Mechanism & Leaving Group Order

    • Comprehensive review of leaving group abilities (F > NO2 > Cl > Br)
    • Source:

  • Synthesis of Nitropyridine Halides

    • Protocols for bromination and chlorin
    • Source:

  • Product Characterization

    • Physical data for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine.
    • Source:

Sources

Comparative

Differentiating Regioisomers of Bromo-Chloro-Ethoxy-Nitropyridines: A Multidimensional Analytical Guide

Executive Summary The structural elucidation of polysubstituted pyridines—specifically those bearing bromo, chloro, ethoxy, and nitro functionalities—presents a unique analytical challenge. With four distinct substituent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of polysubstituted pyridines—specifically those bearing bromo, chloro, ethoxy, and nitro functionalities—presents a unique analytical challenge. With four distinct substituents on the pyridine ring, only one ring proton remains. This eliminates the vicinal coupling constants (


) typically used in 

H NMR to determine substitution patterns.

This guide outlines a self-validating analytical workflow to differentiate these regioisomers. It moves beyond basic characterization, integrating Long-range Heteronuclear Correlation (HMBC) , Differential Mass Spectrometry , and Chemical Derivatization based on nucleophilic aromatic substitution (


) principles.

Part 1: The Isomeric Challenge

In a pyridine system substituted with Br, Cl, OEt, and


, the primary difficulty is the lack of proton-proton connectivity. The single remaining aromatic proton appears as a singlet in 

H NMR, providing no immediate positional information via multiplicity.

The Critical Variable: The chemical shift of this solitary proton is heavily influenced by its position relative to the ring nitrogen and the shielding/deshielding cones of adjacent groups (specifically the nitro group).

Theoretical Isomer Landscape

While many isomers exist, synthetic routes usually constrain the possibilities. However, distinguishing between the following common motifs is critical:

  • Isomer A: Proton at C3 (flanked by C2/C4 substituents).

  • Isomer B: Proton at C6 (adjacent to Ring Nitrogen).

  • Isomer C: Proton at C2/C6 (flanked by N and a substituent).

Part 2: Analytical Decision Matrix (Workflow)

The following decision tree illustrates the logical flow for differentiating isomers, prioritizing non-destructive spectroscopic methods before moving to chemical proof.

AnalyticalWorkflow Start Unknown Isomer Sample (Br, Cl, OEt, NO2) H_NMR 1H NMR (1D) Analyze Chemical Shift Start->H_NMR Shift_High Shift > 8.5 ppm (Likely Alpha to Nitrogen) H_NMR->Shift_High Shift_Low Shift < 8.5 ppm (Likely Beta/Gamma) H_NMR->Shift_Low HMBC 1H-15N HMBC (The Definitive Test) Shift_High->HMBC NOESY 1D NOESY / ROESY Irradiate Ring Proton Shift_Low->NOESY OEt_Coupling NOE to OEt Group? (Proton is ortho to Ethoxy) NOESY->OEt_Coupling OEt_Coupling->HMBC N_Coupling Strong 2J/3J Coupling to N? (Proton at C2 or C6) HMBC->N_Coupling No_N_Coupling Weak/No Coupling? (Proton at C3/C4/C5) HMBC->No_N_Coupling XRD X-Ray Crystallography (Absolute Configuration) N_Coupling->XRD Confirmation No_N_Coupling->XRD

Figure 1: Analytical workflow for assigning the position of the solitary proton in tetra-substituted pyridines.

Part 3: Comparative Analysis of Techniques

NMR Spectroscopy: The "Solitary Proton" Solution

Standard 1D NMR is insufficient. You must employ heteronuclear 2D techniques.

TechniqueDiagnostic ValueLimitation

H NMR
Low. Gives a singlet. Chemical shift (

) > 8.5 ppm suggests

-position (C2/C6), but Nitro groups can deshield

-protons to similar ranges.
Ambiguous due to competing electronic effects of substituents.

C NMR
Medium. Predictable shifts based on additivity rules. C-Br carbons (~140 ppm) vs C-Cl (~150 ppm) vs C-NO2 (~155+ ppm).Requires accurate additivity constants; quaternary carbons are slow to acquire.

H-

N HMBC
High (Gold Standard). Detects coupling between the ring proton and the ring nitrogen.Requires a probe capable of

N detection (often standard on 500MHz+ instruments).
1D NOESY High (Contextual). If the proton shows an NOE to the Ethoxy (

) group, they are ortho to each other.
Fails if the Ethoxy group is distant from the proton.
Protocol:

H-

N HMBC Experiment

Objective: Determine if the proton is at the C2/C6 position (


 to Nitrogen) or C3/C4/C5 (

).
  • Sample Prep: 20 mg sample in

    
     (avoid DMSO if possible to prevent solvent viscosity broadening).
    
  • Parameter Setup: Set

    
    N carrier frequency to ~300 ppm (pyridine region). Optimize long-range delay for 
    
    
    
    Hz.
  • Interpretation:

    • Strong Cross-peak: The proton is likely at C2 or C6 (

      
       is typically large, ~10-12 Hz).
      
    • Weak/No Cross-peak: The proton is at C3, C4, or C5 (

      
       is smaller, 
      
      
      
      is negligible).
Mass Spectrometry: Fragmentation Logic

While isomers often share parent ions, the ortho-effect can drive specific fragmentation pathways.

  • Instrumentation: GC-MS (EI) or LC-MS/MS (ESI).

  • Key Differentiator: Interaction between Nitro (

    
    ) and Ethoxy (
    
    
    
    ) groups.
    • If

      
       and 
      
      
      
      are ortho , a characteristic loss of
      
      
      (M-17) or rearrangement to lose
      
      
      may be observed.
    • If

      
       is ortho to Halogen , loss of the halogen radical (
      
      
      
      ) is facilitated under EI conditions.
Chemical Derivatization: S_NAr Regioselectivity

If spectroscopy is inconclusive, chemical reactivity provides definitive proof. The Nitro group activates the ring for Nucleophilic Aromatic Substitution (


).

The Rule: Nucleophiles will preferentially displace leaving groups (Br/Cl) located ortho or para to the Nitro group.

  • Reactivity Order:

    
     (for 
    
    
    
    with strong EWG).
  • Probe Reaction: React the unknown isomer with a mild amine (e.g., Morpholine) at 0°C.

Experimental Protocol: S_NAr Probe
  • Dissolve 50 mg of isomer in dry THF.

  • Add 1.1 eq of Morpholine and 1.5 eq of DIPEA.

  • Stir at 0°C for 30 mins.

  • Monitor by TLC/LC-MS.

    • Fast Reaction: Leaving group is ortho/para to

      
      .
      
    • No Reaction: Leaving group is meta to

      
       (or sterically blocked).
      

Part 4: Mechanistic Visualization (S_NAr)

Understanding the regioselectivity is crucial for the derivatization method. The Meisenheimer complex is stabilized when the negative charge rests on the Nitro group.

SNAr_Mechanism Substrate Isomer (X = Cl/Br ortho to NO2) Complex Meisenheimer Complex (Negative charge on NO2) Substrate->Complex Addition Nu Nucleophile (Morpholine) Nu->Complex Product Substituted Product (Nu replaces X) Complex->Product Elimination LG Leaving Group (X-) Complex->LG Note Key: Only Halogens ortho/para to NO2 react rapidly. Note->Complex

Figure 2: Mechanism of S_NAr displacement. The reaction rate confirms the position of the halogen relative to the nitro group.

Part 5: Data Summary Table

Use this reference table to correlate your experimental data.

FeatureIsomer Type A (Proton

to N)
Isomer Type B (Proton

to N)

H Shift
Downfield (> 8.5 ppm)Mid-field (7.5 - 8.5 ppm)

H-

N HMBC
Strong Cross-peak Weak / None

H-

C HMBC
Coupling to C2/C6 (Quaternary)Coupling to C3/C5
S_NAr Reactivity Depends on Halogen/Nitro relationshipDepends on Halogen/Nitro relationship

References

  • Pretsch, E., et al. "Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds." Analytica Chimica Acta, 1991.[1] Link

  • Mąkosza, M. "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution." Organic Letters, 2022. (Discusses electronic activation of nitropyridines). Link

  • Algera, R. F., et al. "Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification."[2] Journal of the American Chemical Society, 2024. Link

  • BenchChem. "Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives." (Protocol for MS fragmentation of halogenated nitropyridines). Link

Sources

Validation

Precision Elemental Analysis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine: A Comparative Technical Guide

Topic: Elemental Analysis Standards for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine Content Type: Publish Comparison Guide Executive Summary For researchers in pharmaceutical synthesis, 3-Bromo-6-chloro-2-ethoxy-5-nitropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine Content Type: Publish Comparison Guide

Executive Summary

For researchers in pharmaceutical synthesis, 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine represents a challenging analyte matrix. As a poly-functionalized pyridine derivative containing both bromine and chlorine alongside a nitro group, it presents specific interferences that standard combustion protocols often fail to address.

This guide objectively compares analytical methodologies for determining the elemental composition (CHN + Halogens) of this compound. It provides validated protocols for overcoming halogen interference in CHN analysis and recommends specific calibration standards to ensure data integrity during drug development and purity characterization.

Part 1: The Analyte Matrix & Theoretical Baselines

Before selecting a standard or method, the theoretical composition must be established as the baseline for accuracy.

Compound Profile:

  • IUPAC Name: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

  • Molecular Formula: C

    
    H
    
    
    
    BrClN
    
    
    O
    
    
  • Key Challenges:

    • Halogen Interference: High mass % of Br (28.4%) and Cl (12.6%) can corrode standard combustion catalysts and form volatile halides that interfere with Nitrogen detection.

    • Nitro Reduction: The nitro group (-NO

      
      ) requires complete reduction to N
      
      
      
      to avoid low Nitrogen recovery.
    • Volatility: The ethoxy group increases volatility, requiring controlled combustion timing to prevent "flash" incomplete combustion.

Table 1: Theoretical Elemental Composition (Reference Values)

Use these values to calculate the absolute error of your experimental results.

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 712.01184.0829.87%
Hydrogen (H) 61.0086.052.15%
Nitrogen (N) 214.00728.019.95%
Bromine (Br) 179.90479.9028.39%
Chlorine (Cl) 135.45035.4512.59%
Oxygen (O) 315.99948.0017.05%
Total MW 281.49 g/mol 100.00%

Part 2: Comparative Analytical Methods

To fully characterize this compound, a single method is often insufficient. We compare the three dominant methodologies: Dynamic Flash Combustion (for CHN), Combustion Ion Chromatography (CIC) (for Halogens), and the classical Schöniger Flask .

Comparison Matrix
FeatureMethod A: Dynamic Flash Combustion (CHN) Method B: Combustion Ion Chromatography (CIC) Method C: Schöniger Flask (Titration)
Primary Analytes C, H, NBr, Cl, F, SBr, Cl, I, S
Precision High (<0.3% abs. error)High (<1% rel. error)Moderate (Operator dependent)
Interference Handling Requires Modification: Ag-wool or Ag-Tungstate traps needed for Br/Cl.Excellent: Separates Br/Cl chromatographically.Good: Chemical absorption, but co-precipitation possible.
Sample Requirement 1–3 mg5–10 mg10–20 mg
Throughput High (5 mins/sample)Medium (15-20 mins/sample)Low (Manual prep)
Verdict for this Compound Essential for Purity. Must use halogen scrubbers.Best for Halogen Ratio. Confirms Br: Cl 1 :1 ratio.Legacy Validation. Use only if CIC is unavailable.

Part 3: Selection of Calibration Standards

The choice of standard is critical. Using a simple hydrocarbon standard (like Stearic Acid) is insufficient for this compound because it does not correct for the combustion kinetics of a heterocyclic nitro compound.

Primary Calibration Standard (K-Factor Determination)

Recommendation: Acetanilide (C


H

NO)
  • Why: High purity, stable, and non-hygroscopic. It contains C, H, and N in a stable amide linkage, providing a robust baseline for the detector response.

  • Role: Establishes the primary response factor for the Thermal Conductivity Detector (TCD).

Matrix-Matching / Quality Control Standard

Recommendation: Sulfanilamide (C


H

N

O

S) or BBOT
  • Why:

    • Sulfanilamide: Contains Nitrogen in a different environment (amine/sulfonamide) and Sulfur. While your analyte lacks Sulfur, Sulfanilamide is excellent for verifying the resolution of N

      
       from other combustion gases.
      
    • BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene): A complex heterocycle. If your instrument can run CHNS, BBOT is the superior "complexity check" to ensure the combustion reactor is fully oxidizing aromatic rings.

  • Specific for Halogens: If running Method B (CIC) , use o-Chlorobenzoic Acid mixed with p-Bromobenzoic Acid to calibrate the halogen recovery specifically.

The "Trap Efficiency" Monitor

Recommendation: 1-Chloro-2,4-dinitrobenzene

  • Why: This is a stress-test standard. It combines high nitrogen (nitro groups) with chlorine.

  • Protocol: Run this as a sample. If the Nitrogen values are elevated, your halogen trap (Silver wool) is saturated, and halogens are breaking through to the detector, masquerading as Nitrogen.

Part 4: Experimental Protocols

Protocol A: Dynamic Flash Combustion (CHN) for Halogenated Samples

This protocol modifies standard CHN analysis to prevent Br/Cl interference.

Equipment: Thermo Scientific FlashSmart, Elementar vario EL cube, or equivalent.

  • Reactor Packing (Critical):

    • Combustion Zone (950°C): Use Chromium(III) Oxide (Cr

      
      O
      
      
      
      ) as the oxidation catalyst.
    • Halogen Scrubber: Place a 20mm zone of Silvered Cobaltous-Cobaltic Oxide or Silver Tungstate on MgO directly below the combustion zone.

    • Mechanism:[1] Ag(s) + X

      
       AgX(s). This traps Br and Cl quantitatively, preventing them from reaching the reduction tube.
      
    • Reduction Zone (650°C): High-purity Copper wires (reduced).

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 mg of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine into a Tin (Sn) capsule.

    • Add 10 mg of Vanadium Pentoxide (V

      
      O
      
      
      
      )
      powder to the capsule before sealing.
    • Reason: V

      
      O
      
      
      
      acts as an oxygen donor and flux, ensuring the complete breakdown of the pyridine ring and preventing the formation of refractory carbon carbides.
  • Run Cycle:

    • Oxygen Injection: 5 seconds (dynamic).

    • Carrier Flow (He): 140 mL/min.

  • Acceptance Criteria:

    • Carbon: 29.87% ± 0.3%

    • Nitrogen: 9.95% ± 0.3%

    • Note: If Nitrogen is >10.3%, change the Silver trap immediately.

Protocol B: Combustion Ion Chromatography (CIC) for Br/Cl Determination

Use this to confirm the 1:1 ratio of Bromine to Chlorine.

  • Combustion:

    • Furnace Temp: 1050°C.

    • Atmosphere: Humidified Oxygen/Argon.

  • Absorption:

    • Absorb gases into 10 mL of 100 mM H

      
      O
      
      
      
      (aq). This reduces Br
      
      
      and Cl
      
      
      gas back to Br
      
      
      and Cl
      
      
      ions.
  • Analysis:

    • Inject into Ion Chromatograph (Anion exchange column).[2]

    • Eluent: Carbonate/Bicarbonate buffer.[2]

    • Detection: Conductivity.[2][3]

  • Calculation:

    • Compare peak areas against a calibration curve of KBr and NaCl standards.

Part 5: Visualization of Workflows

Figure 1: Interference-Free CHN Analysis Workflow

This diagram illustrates the critical "Scrubbing" step required for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine.

CHN_Analysis cluster_interference Critical Control Point Sample Sample: 3-Br-6-Cl-2-Ethoxy-5-NO2-Pyridine Combustion Combustion Reactor (950°C + O2) Sample->Combustion Injection Gases Gases: CO2, H2O, NOx, Br2, Cl2 Combustion->Gases Oxidation Trap Silver Tungstate Trap (Removes Br2, Cl2) Gases->Trap Flow Reduction Reduction Reactor (Cu @ 650°C) NOx -> N2 Trap->Reduction Halogen-Free Gas Detector TCD Detector Measures N2, CO2, H2O Reduction->Detector Separation

Caption: Workflow for removing Halogen interference (Br/Cl) prior to Nitrogen detection.

Figure 2: Method Selection Decision Tree

Use this logic to select the correct analytical path based on your data needs.

Method_Selection Start Start: Characterize 3-Br-6-Cl-2-Ethoxy-5-NO2-Pyridine Goal What is the primary goal? Start->Goal Purity Purity Confirmation (>98%) Goal->Purity General Purity Halogen Verify Halogen Ratio (Br:Cl = 1:1) Goal->Halogen Stoichiometry MethodA Method A: Flash Combustion (CHN) Purity->MethodA MethodB Method B: Combustion IC (CIC) Halogen->MethodB ReqA Requirement: Silver Trap + V2O5 Flux MethodA->ReqA ReqB Requirement: H2O2 Absorption Solution MethodB->ReqB

Caption: Decision tree for selecting Flash Combustion vs. CIC based on analytical goals.

References

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2022). Method 6011: Bromine and Chlorine by Ion Chromatography. Retrieved from [Link]

Sources

Comparative

Precision Validation of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine: A Comparative Guide to LC-MS Methodologies

Executive Summary & Scientific Context The synthesis of highly substituted pyridine scaffolds, such as 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine , is a critical step in the development of next-generation kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The synthesis of highly substituted pyridine scaffolds, such as 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine , is a critical step in the development of next-generation kinase inhibitors and agrochemicals. The presence of multiple functional groups—halogen, nitro, and ether—on a single heteroaromatic ring creates a "perfect storm" for synthetic challenges, including regioselectivity issues and thermal instability.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it lacks the throughput and sensitivity required for routine reaction monitoring and trace impurity profiling. This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior validation method for this specific molecule, leveraging its unique halogen isotopic signature as a self-validating mechanism.

Comparative Analysis: Why LC-MS?

To justify the shift from traditional methods to an LC-MS-centric workflow, we must objectively evaluate the alternatives based on the specific physicochemical properties of the target molecule.

Table 1: Performance Matrix of Analytical Techniques
FeatureLC-MS (Recommended) 1H NMR GC-MS HPLC-UV
Specificity High (Mass + Isotope Pattern)High (Structural connectivity)Medium (Mass only)Low (Retention time only)
Sensitivity Excellent (pg/mL range)Poor (mg required)Good Good
Throughput High (5-10 min/run)Low (10-30 min/sample)HighHigh
Impurity ID Definitive (mw + formula)Difficult (overlap)GoodImpossible without standards
Limitations Matrix effects (suppression)Solvent suppression issuesThermal degradation of nitro groupsNo structural confirmation

Expert Insight: The presence of the nitro group (


) makes GC-MS risky due to potential thermal decomposition in the injector port. Furthermore, HPLC-UV cannot distinguish between the target and a regio-isomer (e.g., 2-chloro-6-ethoxy isomer) if their retention times drift. LC-MS solves this by coupling retention time with the undeniable math of isotopic abundance.

The "Fingerprint": Isotopic Self-Validation

The most powerful validation tool for this molecule is its elemental composition: One Bromine (


) and One Chlorine (

)
.

Unlike standard organic molecules (C, H, N, O) which have a dominant monoisotopic peak (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), this molecule will exhibit a distinct multiplet pattern due to the natural abundance of halogen isotopes.
  • Theoretical Monoisotopic Mass (

    
    ):  Calculated using 
    
    
    
    and
    
    
    .
  • Isotope Pattern:

    • 
       (100%): 
      
      
      
    • 
       (~130%):  (
      
      
      
      ) and (
      
      
      )
    • 
       (~30%): 
      
      
      

Validation Rule: If your mass spectrum does not show this specific 1 : 1.3 : 0.3 intensity ratio at


, the peak is not  your target, regardless of retention time.

Synthesis & Impurity Landscape

To validate the product, one must understand the impurities. The synthesis likely involves a Nucleophilic Aromatic Substitution (


) of a dichloro-precursor with ethoxide.
Diagram 1: Reaction Pathways & Impurity Origins

SynthesisPath Start 2,6-Dichloro-3-bromo- 5-nitropyridine Reagent NaOEt / EtOH (Controlled Eq) Start->Reagent Target TARGET: 3-Bromo-6-chloro- 2-ethoxy-5-nitropyridine Reagent->Target Major Path (S_NAr at C2) Impurity1 IMPURITY A (Over-reaction): 2,6-Diethoxy-3-bromo- 5-nitropyridine Reagent->Impurity1 Excess NaOEt (S_NAr at C6) Target->Impurity1 Over-reaction Impurity2 IMPURITY B (Hydrolysis): Pyridone By-product Target->Impurity2 Moisture/Acid Workup

Caption: Reaction pathway showing the competition between the desired mono-ethoxy substitution and the bis-ethoxy impurity. LC-MS distinguishes these by mass shift (+26 Da for Impurity A).

Validated Experimental Protocol

This protocol is designed to be self-validating by incorporating system suitability tests (SST) and isotopic checks.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of product in 1 mL Acetonitrile (HPLC grade).

  • Working Solution: Dilute 1:100 with 50:50 Water:Acetonitrile. Final conc: ~10 µg/mL.

    • Note: Avoid using methanol as a solvent if the solution is acidic, as trans-esterification (ethoxy

      
       methoxy) can occur over time.
      
LC-MS Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µmHigh resolution for separating regio-isomers.
Mobile Phase A Water + 0.1% Formic AcidAcid promotes protonation

.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic solvent ensures solubility.
Gradient 5% B to 95% B over 5 minsSteep gradient to elute non-polar halo-pyridine.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Ionization ESI Positive Mode (

)
Nitrogen lone pair accepts proton readily.
Mass Range 100 - 600

Covers parent ion and potential dimers.
Fragmentation Logic (MS/MS)

If using Q-TOF or Triple Quad, monitor these transitions for confirmation:

  • Parent Ion:

    
    
    
  • Loss of Ethylene:

    
    . The ethoxy group typically loses ethene (
    
    
    
    ) to form the protonated pyridone.
  • Loss of Nitro:

    
    . Characteristic of nitro-aromatics.
    

Data Interpretation & Decision Logic

The following workflow illustrates how to interpret the LC-MS data to validate the synthesis.

Diagram 2: The LC-MS Validation Decision Tree

DecisionTree Start Analyze Sample (LC-MS ESI+) PeakCheck Major Peak Observed? Start->PeakCheck MassCheck Check m/z (Matches Theoretical M+H?) PeakCheck->MassCheck Yes Fail_Impurity FAIL: Impurity (Bis-ethoxy or Hydrolysis) PeakCheck->Fail_Impurity No / Multiple Peaks IsoCheck Check Isotope Pattern (Br + Cl present?) MassCheck->IsoCheck Yes MassCheck->Fail_Impurity No (+/- 1 Da) FragCheck Check Fragmentation (Loss of C2H4 -28Da?) IsoCheck->FragCheck Pattern Matches (1:1.3:0.3) Fail_WrongIso FAIL: Wrong Halogen (De-halogenation) IsoCheck->Fail_WrongIso Pattern Mismatch Pass VALIDATED Product Confirmed FragCheck->Pass Transition Observed FragCheck->Fail_Impurity No Characteristic Loss

Caption: Step-by-step logic flow for validating the target molecule. The isotope check is the critical "Go/No-Go" gate.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Isotope Patterns).

  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-5-nitropyridine Product Page (Structural Analog Data).

  • Holčapek, M., et al. (2012). Recent advances in the structural analysis of organic compounds by mass spectrometry. Analytical Chemistry.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Executive Hazard Analysis Compound: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine Class: Halogenated Nitropyridine Derivative Handling this compound requires a specific risk assessment due to the convergence of three functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound: 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine Class: Halogenated Nitropyridine Derivative

Handling this compound requires a specific risk assessment due to the convergence of three functional hazard groups:

  • Halogenated Pyridine Core: Highly lipophilic, facilitating rapid skin absorption. Pyridine derivatives are known central nervous system (CNS) depressants and hepatotoxins.

  • Nitro Group (-NO₂): Introduces potential for energetic decomposition under heat or shock. While generally stable at room temperature, nitro-aromatics are often mutagenic and can act as blood oxidizers (methemoglobinemia).

  • Labile Halogens (Cl/Br): These sites are electrophilic, making the compound a potential alkylating agent (skin/eye irritant and potential sensitizer).

Primary Hazard Statements (GHS Inferred):

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel entering the exclusion zone where this chemical is handled.

Glove Selection Logic

Why not standard latex? Pyridine rings can permeate latex and thin vinyl in minutes. The lipophilic nature of the ethoxy group further aids permeation.

Glove MaterialThickness (mil)Breakthrough TimeUsage Protocol
Nitrile (Disposable) 5 - 6 mil> 30 minsDouble-gloving required. Change outer glove immediately upon splash. Change inner glove every 60 mins.
Laminate (Silver Shield) 2.7 mil> 480 minsMandatory for spill cleanup or handling solutions >100mL outside a hood.
Neoprene 18+ mil> 240 minsRecommended for washing glassware or waste handling.
Respiratory & Eye Protection[2][4][5]
  • Primary Barrier: All solids handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles are required. Safety glasses with side shields are insufficient due to the risk of fine powder migration or liquid splash.

  • Respiratory (Secondary): If fume hood containment is breached or for spill cleanup, use a Half-mask respirator with P100/OV (Organic Vapor) cartridges.

Operational Protocols

Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid.

  • Static Control: Use an antistatic gun or polonium strip near the balance. Nitropyridines can be electrostatic; static discharge can disperse the powder into the breathing zone.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a glove box.

  • Technique:

    • Tare the receiving vessel (with lid) before opening the chemical container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe the exterior of the reagent bottle with a solvent-dampened tissue (Acetone/DCM) before returning it to storage.

Reaction Setup
  • Solvent Compatibility: Avoid using strong bases (e.g., NaOH, KOH) in high concentrations without cooling, as the nitro group can render the ring susceptible to rapid nucleophilic attack, potentially generating heat.

  • Temperature Control: Ensure reflux condensers are secured with Keck clips. A runaway reaction with a nitropyridine can release toxic NOx fumes.

Emergency Response Workflows

Spill Response Logic

The following diagram outlines the decision matrix for accidental release.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess InsideHood Inside Fume Hood? Assess->InsideHood LargeSpill Volume > 500 mg (Solid) or > 100 mL (Liquid)? InsideHood->LargeSpill No (Benchtop) PPE_Upgrade Don Silver Shield Gloves & P100 Respirator InsideHood->PPE_Upgrade Yes Evacuate EVACUATE LAB Call EHS / Fire Dept LargeSpill->Evacuate Yes LargeSpill->PPE_Upgrade No Clean_Solid Cover with Wet Paper Towel (Prevent Dust) PPE_Upgrade->Clean_Solid Solid Spill Clean_Liquid Absorb with Vermiculite or Chem-Pad PPE_Upgrade->Clean_Liquid Liquid Spill Disposal Seal in HazWaste Bag Label: Halogenated/Toxic Clean_Solid->Disposal Clean_Liquid->Disposal

Figure 1: Decision logic for responding to spills of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine.

Waste Disposal Strategy

Proper disposal is critical to prevent environmental contamination and regulatory fines.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Waste"Solid Waste: Halogenated Nitropyridine Derivative. Toxic."
Liquid Mother Liquor Halogenated Organic"Halogenated Solvent Waste. Contains: [Solvent] + Nitropyridine."
Contaminated Sharps Hazardous Sharps"Sharps - Chemically Contaminated."
Aqueous Wash Aqueous Toxic"Aqueous Waste: Trace Organics. pH [Value]."

Critical Prohibition:

  • NEVER dispose of this compound down the drain. The halogenated pyridine core is persistent and toxic to aquatic life.

  • Segregation: Do not mix with strong oxidizers (Peroxides, Nitric Acid) in the waste container to prevent potential formation of unstable nitro-compounds.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine (Analogous Structure). Retrieved from

  • UC Merced Environmental Health & Safety. (2012). Standard Operating Procedure: Nitric Acid and Nitrated Organics. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). (Referenced for Pyridine breakthrough times).[4] Retrieved from

  • BenchChem. (2025). Safe Disposal of Halogenated Pyridinols. Retrieved from

  • Cornell University EHS. (2023). Management Procedures for Specific Waste Types: Halogenated Organics. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
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3-Bromo-6-chloro-2-ethoxy-5-nitropyridine
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